molecular formula C6H7BrN2O B2546389 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 1001519-36-3

4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2546389
CAS No.: 1001519-36-3
M. Wt: 203.039
InChI Key: RFINZLHOAKPHDH-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (CAS 1001519-36-3) is a versatile pyrazole-based chemical building block with the molecular formula C 6 H 7 BrN 2 O and a molecular weight of 203.04 g/mol . This compound features both a bromo substituent and an aldehyde functional group on its pyrazole core, making it a valuable intermediate for extensive synthetic modification, including cross-coupling reactions and nucleophilic addition . Pyrazole-4-carbaldehyde derivatives are of significant interest in medicinal and agricultural chemistry research due to their drug-like properties and presence in approved pharmaceuticals . They serve as key precursors in the synthesis of molecular hybrids and chalcone derivatives, which have demonstrated potent biological activities in experimental studies . These activities include serving as inhibitors for cancer-associated pathways, such as the Wnt/β-catenin signaling, and exhibiting affinity towards enzymes like cyclooxygenase-2 (COX-2) in computational molecular docking studies . Furthermore, structural analogs of this compound are investigated for their potential applications in developing new antifungal and insecticidal agents for crop protection . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFINZLHOAKPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their synthetic versatility and diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antitumor activities, make them a subject of intense research.[2][3][4] This guide focuses on a specific, yet highly promising derivative: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde .

The strategic placement of a bromine atom, an ethyl group, and a carbaldehyde functionality on the pyrazole scaffold creates a molecule with significant potential for further chemical elaboration. The bromine atom at the 4-position offers a handle for cross-coupling reactions, allowing for the introduction of diverse substituents.[5] The carbaldehyde at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, serving as a key building block for more complex molecular architectures.[1][6] This guide will provide a comprehensive overview of the synthesis, structural characteristics, and potential applications of this compound, with a focus on empowering researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is not extensively reported in the literature, its properties can be reliably predicted based on closely related analogs.[7]

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₆H₇BrN₂O-
Molecular Weight 203.04 g/mol -
Appearance Likely a pale yellow to white solidGeneral observation for similar compounds[2]
Solubility Soluble in common organic solvents like DMF and DMSOInferred from similar pyrazole derivatives[2]
Boiling Point > 180 °C (decomposes)Inferred from 4-bromo-1H-pyrazole-3-carbaldehyde[7]
¹H NMR (CDCl₃, 400 MHz) δ 9.8-10.0 (s, 1H, CHO), 8.0-8.2 (s, 1H, pyrazole-H5), 4.2-4.4 (q, J=7.2 Hz, 2H, N-CH₂), 1.4-1.6 (t, J=7.2 Hz, 3H, N-CH₂CH₃)Predicted based on known chemical shifts of pyrazoles and aldehydes
¹³C NMR (CDCl₃, 100 MHz) δ 185-187 (CHO), 145-147 (C3), 138-140 (C5), 95-97 (C4-Br), 45-47 (N-CH₂), 14-16 (N-CH₂CH₃)Predicted based on known chemical shifts of substituted pyrazoles
IR (KBr, cm⁻¹) ~2820, 2720 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1550 (C=N, pyrazole), ~1050 (C-Br)Characteristic vibrational frequencies for the functional groups
Mass Spec (EI) M⁺ at m/z 202/204 (due to Br isotopes), fragments corresponding to loss of CHO, C₂H₅, and BrExpected fragmentation pattern

Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

The most established and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[9][10] The synthesis of the target molecule can be envisioned in two key steps starting from the readily available 4-bromo-1H-pyrazole.

Step 1: N-Ethylation of 4-bromo-1H-pyrazole

The first step involves the alkylation of the pyrazole nitrogen with an ethyl group. This is a standard procedure that can be achieved with high efficiency.

Protocol:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl iodide (EtI, 1.5 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

The second and final step is the formylation of the N-ethylated pyrazole at the C3 position. The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), is the key electrophile in this transformation.[8][10]

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.

  • Slowly add POCl₃ (2 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 8-12 hours. Monitor the reaction by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product will often precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

SynthesisWorkflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Vilsmeier-Haack Formylation Start 4-bromo-1H-pyrazole Reagent1 EtI, K₂CO₃ DMF Start->Reagent1 Intermediate 4-bromo-1-ethyl-1H-pyrazole Reagent2 POCl₃, DMF (Vilsmeier Reagent) Intermediate->Reagent2 Final 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Reagent1->Intermediate Reagent2->Final

Caption: Synthetic workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Key Reactivity and Synthetic Utility

The chemical reactivity of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is dominated by the aldehyde and the bromo-substituent, making it a versatile intermediate for the synthesis of a diverse range of derivatives.

  • Reactions of the Aldehyde Group: The carbaldehyde functionality can undergo a plethora of standard organic transformations, including:

    • Oxidation: to the corresponding carboxylic acid.

    • Reduction: to the primary alcohol.

    • Reductive Amination: to form various secondary and tertiary amines.

    • Wittig Reaction: to introduce a carbon-carbon double bond.

    • Condensation Reactions: with active methylene compounds to form chalcone-like structures.[1]

    • Formation of Schiff Bases: by reaction with primary amines.[2]

  • Reactions at the Bromo-Substituent: The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: with boronic acids to introduce aryl or heteroaryl groups.[5]

    • Sonogashira Coupling: with terminal alkynes.

    • Heck Coupling: with alkenes.

    • Buchwald-Hartwig Amination: to introduce nitrogen-based functionalities.

This dual reactivity allows for a modular approach to the synthesis of complex molecules with potential biological activity.

ReactivityDiagram cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo-Substituent Reactions Start 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation Alcohol Primary Alcohol Start->Alcohol Reduction Amine Amine Start->Amine Reductive Amination Alkene Alkene Start->Alkene Wittig Reaction SchiffBase Schiff Base Start->SchiffBase Condensation Aryl Aryl/Heteroaryl Start->Aryl Suzuki Coupling Alkyne Alkyne Start->Alkyne Sonogashira Coupling CoupledAlkene Coupled Alkene Start->CoupledAlkene Heck Coupling CoupledAmine Amine Start->CoupledAmine Buchwald-Hartwig

Caption: Key reaction pathways for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological studies on 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde are not widely published, the pyrazole-carbaldehyde scaffold is a well-established pharmacophore in drug discovery.[1][6] The presence of a halogen, such as bromine, can significantly enhance the biological activity of a molecule.[2][3]

Derivatives of pyrazole-carbaldehydes have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[2][4] The introduction of a bromo-substituent has been shown to enhance these properties.[2]

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. The carbaldehyde can be used as a synthon to build more complex molecules with potential anti-inflammatory properties.[6]

  • Anticancer Activity: Substituted pyrazoles have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[3]

The title compound serves as an excellent starting material for the synthesis of libraries of novel compounds for high-throughput screening in various disease models. Its synthetic accessibility and the versatility of its functional groups make it a valuable tool for medicinal chemists.

Conclusion

4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is a strategically functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its presumed structure, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its key reactivity and potential applications. By leveraging the information presented here, researchers and drug development professionals can effectively utilize this versatile building block in their efforts to discover and develop novel therapeutic agents.

References

  • This review deals with synthesis and reactions of pyrazole-3(4)-carbaldehydes as well as their biological activity. (2011). ARKIVOC.
  • Gouda, M. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • A review on the synthesis and reactions of pyrazole-3(4)-carbaldehydes and their biological activity. (2011).
  • BenchChem. (n.d.).
  • Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 233-238.
  • Pop, O., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234.
  • Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Chemical and Pharmaceutical Research, 11(11), 1-5.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2019). Journal of Chemical Sciences, 131(1), 1-25.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26658-26684.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2016). Request PDF.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-295.
  • Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • 4-Bromo-1H-pyrazole-3-carboxaldehyde | 287917-97-9. Sigma-Aldrich.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).
  • 4-Bromo-1-ethyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.

Sources

Physicochemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Executive Summary

4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (CAS: 1001519-36-3) represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic centers: the C4-bromine atom (amenable to palladium-catalyzed cross-couplings) and the C3-formyl group (suitable for condensation and reductive amination). This guide details the physicochemical profile, synthetic accessibility, and strategic application of this intermediate in the development of kinase inhibitors and agrochemicals.

Part 1: Molecular Identity & Physicochemical Profile[1]

This compound is characterized by a pyrazole core substituted at the N1 position with an ethyl group, ensuring lipophilic balance and preventing tautomeric ambiguity common in N-unsubstituted pyrazoles.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Number 1001519-36-3 Specific to N-ethyl derivative
Molecular Formula

Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow solidLow-melting solid (approx. 40–60°C)*
LogP (Predicted) ~1.65Moderate lipophilicity
H-Bond Donors 0N-ethylation removes donor capability
H-Bond Acceptors 3N2, Carbonyl-O
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water

*Note: Melting points for N-ethyl derivatives are significantly lower than their N-H parent (4-bromo-1H-pyrazole-3-carbaldehyde, MP: 178–180°C) due to the loss of intermolecular hydrogen bonding.

Part 2: Synthetic Accessibility & Purity Profiling

While available from select vendors, in-house synthesis is often preferred to ensure freshness of the aldehyde group, which is prone to oxidation. The most robust route involves the regioselective alkylation of the commercially available N-unsubstituted parent.

Primary Synthetic Route: Regioselective N-Alkylation

Rationale: Direct alkylation of 4-bromo-1H-pyrazole-3-carbaldehyde is superior to Vilsmeier-Haack formylation of 4-bromo-1-ethylpyrazole, as the latter often yields mixtures of regioisomers or suffers from low conversion.

Protocol:

  • Reagents: 4-Bromo-1H-pyrazole-3-carbaldehyde (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Conditions: Stir at 60°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. The N1-ethyl product (desired) is generally the major isomer due to steric hindrance at N2 from the C3-formyl group, but N2-alkylation is possible.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Quality Control (QC) Workflow

To validate the material before use in complex steps (e.g., Suzuki coupling), follow this logic flow:

QC_Workflow Raw Crude Product TLC TLC Screening (Hex:EtOAc 3:1) Raw->TLC Purity Check HNMR 1H-NMR Check TLC->HNMR If Single Spot Aldehyde Aldehyde Proton (~9.9 ppm) HNMR->Aldehyde Integrity Regio N-Ethyl Quartet (~4.2 ppm) HNMR->Regio Identity Use Release for Synthesis Aldehyde->Use Regio->Use

Figure 1: QC Logic Flow. The diagnostic aldehyde proton (~9.9 ppm) and N-ethyl quartet (~4.2 ppm) confirm structure and exclude oxidation to carboxylic acid.

Part 3: Reactivity & Functionalization Strategies

The core value of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde lies in its ability to serve as a "switchboard" for divergent synthesis. The C4-Bromine and C3-Aldehyde allow for sequential functionalization without protecting groups, provided the correct order of operations is followed.

Strategic Hierarchy
  • C3-Aldehyde (Electrophile): Highly reactive. Prone to oxidation. Should often be reacted first (e.g., reductive amination) if the subsequent coupling conditions (e.g., basic Suzuki) might degrade it, OR protected as an acetal if C4-coupling is harsh.

  • C4-Bromine (Electrophile): Stable.[1] Requires transition metal catalysis (Pd) to react.

Key Reaction Pathways

A. Reductive Amination (C3-Targeting)

  • Reagents: Primary amine (

    
    ), 
    
    
    
    , DCM/DCE.
  • Utility: Generates amine-linked libraries. The pyrazole nitrogen does not interfere with the borohydride.

B. Suzuki-Miyaura Coupling (C4-Targeting)

  • Reagents: Aryl boronic acid,

    
    , 
    
    
    
    , Dioxane/Water.
  • Note: Aldehydes can be sensitive to strong bases at high temps (Cannizzaro reaction risk). Use mild bases (

    
     or 
    
    
    
    ) and anhydrous conditions if possible.

C. Heterocycle Condensation

  • Reagents: Hydrazines or Amidines.

  • Utility: Converts the aldehyde into a secondary heterocycle (e.g., reacting with tosylmethyl isocyanide to form oxazoles).

Reactivity_Landscape Core 4-Bromo-1-ethyl- 1H-pyrazole-3-CHO RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm C3 Selectivity Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki C4 Selectivity Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation Functional Group Interconversion Amine Aminomethyl Pyrazole (Kinase Hinge Binder) RedAm->Amine Biaryl 4-Aryl-Pyrazole (Scaffold Extension) Suzuki->Biaryl Acid Carboxylic Acid (Amide Coupling Precursor) Oxidation->Acid

Figure 2: Divergent Reactivity Landscape. The scaffold allows independent modification of the 3- and 4-positions.

Part 4: Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation, converting to the corresponding carboxylic acid (4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid).

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Brominated heterocycles can undergo slow photodebromination. Store in amber vials.

Safety Protocols (E-E-A-T)
  • Inhalation Hazard: As a low-molecular-weight aldehyde, it may be a respiratory irritant and sensitizer. All handling must occur in a fume hood.

  • Skin Contact: Alkyl-pyrazoles can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) due to the risk of exothermic decomposition of the pyrazole ring.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54736787 (Related Parent: 4-Bromo-1H-pyrazole-3-carbaldehyde). Retrieved from [Link]

  • Kalirajan, R., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Pharmaceutical Sciences and Research. (Contextual grounding for Vilsmeier-Haack and pyrazole reactivity).

Sources

4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (CAS: 1001519-36-3) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyrazoles, this trisubstituted heterocycle offers orthogonal reactivity: the C4-bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-aldehyde provides a versatile electrophilic site for condensation or reductive amination. The N1-ethyl group locks the tautomeric equilibrium, ensuring regiochemical stability during downstream synthesis.

This guide outlines the physicochemical profile, validated synthetic routes, and functionalization logic required to deploy this building block in the development of kinase inhibitors and agrochemicals.

Chemical Identity & Physicochemical Profile

Parameter Data / Descriptor
Chemical Name 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Number 1001519-36-3
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
SMILES CCN1C=C(Br)C(C=O)=N1
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water.
LogP (Calc) ~1.6 (Lipophilic, suitable for CNS penetration models)
TPSA ~30 Ų (High membrane permeability potential)

Structural Significance: The 1,3,4-substitution pattern is critical. Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on a 1-alkylpyrazole typically occurs at the C4 position. Therefore, the presence of the aldehyde at C3 implies a specific synthetic lineage (likely from a carboxylate precursor), making this scaffold chemically distinct from its more common 4-formyl isomers.

Synthetic Accessibility & Manufacturing

To ensure high regiochemical fidelity, the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde should not rely on direct formylation. The most robust industrial route proceeds via the Reduction-Oxidation (Red-Ox) sequence of the corresponding ester.

Preferred Synthetic Route (The "Carboxylate Path")
  • N-Alkylation: Start with Ethyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 5932-34-3). Alkylate with ethyl iodide (EtI) and cesium carbonate (

    
    ) in DMF. This locks the N1 position.
    
  • Reduction: Selective reduction of the ester to the primary alcohol using DIBAL-H (at -78°C) or

    
     (at 0°C).
    
  • Oxidation: Controlled oxidation of the alcohol to the aldehyde using activated Manganese Dioxide (

    
    ) or Swern conditions to avoid over-oxidation to the acid.
    

SynthesisRoute Start Ethyl 4-bromo-1H- pyrazole-3-carboxylate (Precursor) Step1 N-Ethylation (EtI, Cs2CO3) Start->Step1 Inter1 Intermediate: Ethyl ester Step1->Inter1 Step2 Reduction (DIBAL-H) Inter1->Step2 Inter2 Intermediate: Alcohol Step2->Inter2 Step3 Oxidation (MnO2) Inter2->Step3 Final TARGET: 4-Bromo-1-ethyl- 1H-pyrazole-3-CHO Step3->Final

Caption: Regioselective synthesis via the carboxylate route ensures the aldehyde is fixed at C3 without isomer contamination.

Functionalization Logic: The Divergent Hub

This molecule acts as a "Divergent Hub." The chemical orthogonality between the aryl bromide and the aldehyde allows for sequential functionalization.

  • Path A (C4-Bromide): Palladium-catalyzed cross-coupling. The electron-deficient nature of the pyrazole ring facilitates oxidative addition, making it an excellent partner for boronic acids (Suzuki) or amines (Buchwald).

  • Path B (C3-Aldehyde): Nucleophilic addition. Ideal for reductive amination to install solubilizing amine tails or Wittig reactions to extend the carbon chain.

Strategic Order of Operations

Recommendation: Perform Reductive Amination (Path B) beforeSuzuki Coupling (Path A) if the coupling partner is sensitive. However, if the Suzuki product requires acidic deprotection later, the aldehyde should be preserved or protected as an acetal.

Functionalization Core 4-Bromo-1-ethyl- 1H-pyrazole-3-CHO Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C4-Br Reactivity RedAm Reductive Amination (R-NH2, STAB) Core->RedAm C3-CHO Reactivity Biaryl 4-Aryl-pyrazole (Kinase Core) Suzuki->Biaryl Amine 3-Aminomethyl (Solubility Tail) RedAm->Amine

Caption: Orthogonal reactivity map. C4-Br allows core scaffold extension; C3-CHO allows side-chain modulation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: To attach an aryl group at the 4-position.

  • Setup: In a microwave vial, charge 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). The water is critical for the base solubility and transmetallation step.

  • Catalyst: Add

    
     (5 mol%). Note: This catalyst is robust against air, but sparging with Argon for 5 mins is recommended.
    
  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde usually survives these conditions intact.

Protocol B: Reductive Amination (C3 Functionalization)

Objective: To convert the aldehyde into a secondary amine.

  • Imine Formation: Dissolve 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCE (Dichloroethane). Add catalytic Acetic Acid (1 drop) to activate the carbonyl. Stir for 1 hour at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Why STAB? It is milder than

    
     and will not reduce the aldehyde before the imine is formed.
    
  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Purification: Extract with DCM. The product is often pure enough for the next step; otherwise, use silica chromatography (MeOH/DCM gradient).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794634 (Methyl analog reference for properties). Retrieved from [Link]

  • Viciau, G., et al. (2014). Regioselective synthesis of polysubstituted pyrazoles.[4] Arkivoc, 2014(vi), 54-71.[5] (Demonstrates lithiation and halogen-exchange logic on protected pyrazoles). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Literature. Retrieved from [Link]

Sources

Predicted Pharmacological Profile of 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the predicted biological activity, synthetic utility, and experimental validation strategies for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde and its derivatives.

Executive Summary

The pyrazole pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[1] The specific derivative 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde represents a high-value intermediate. Its structural trifecta—the lipophilic 1-ethyl tail, the electron-withdrawing 4-bromo halogen, and the reactive 3-carbaldehyde handle—positions it as a potent precursor for Schiff bases, chalcones, and thiazole hybrids.

This guide details the predicted biological activities of this scaffold, focusing on antimicrobial (DNA gyrase inhibition), anti-inflammatory (COX-2 selectivity), and anticancer (kinase modulation) profiles, supported by in silico docking workflows and validated synthetic protocols.

Chemical Foundation & Synthetic Utility

The Pharmacophore Architecture

The biological potency of this molecule is dictated by its Structure-Activity Relationship (SAR) features:

  • 1-Ethyl Group: Enhances lipophilicity (

    
    ) compared to methyl analogs, improving cell membrane permeability without the steric bulk of phenyl rings.
    
  • 3-Carbaldehyde: A reactive electrophile. It is the "gateway" functional group for generating bioactive Schiff bases (imines) or chalcones (via Claisen-Schmidt condensation).

  • 4-Bromo Substituent: A critical SAR element. The bromine atom increases metabolic stability and can participate in halogen bonding with protein active site residues (e.g., backbone carbonyls), often increasing potency by 10–100x compared to non-halogenated analogs.

Synthetic Pathway Visualization

The synthesis typically employs the Vilsmeier-Haack reaction , a robust method for formylating electron-rich heterocycles.

Synthesis_Pathway Start Hydrazone Precursor (Acetophenone hydrazone) Core 4-bromo-1-ethyl-1H- pyrazole-3-carbaldehyde Start->Core Cyclization & Formylation (60-70°C, 4h) Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Reagent->Core Schiff Schiff Bases (Antimicrobial) Core->Schiff Primary Amines (EtOH, Reflux) Chalcone Chalcones (Anticancer) Core->Chalcone Acetophenones (NaOH, Claisen-Schmidt) Acid Carboxylic Acids (COX-2 Inhibitors) Core->Acid Oxidation (KMnO4)

Figure 1: Synthetic workflow from precursor to bioactive derivatives via Vilsmeier-Haack and subsequent functionalization.

Predicted Biological Activity Profiles[2][3][4][5]

Based on SAR data from closely related 4-bromo-pyrazole analogs, the following activities are predicted with high confidence.

Antimicrobial & Antifungal Activity[1][3][4][5][6][7][8][9][10]
  • Mechanism: Pyrazole-3-carbaldehyde derivatives, particularly Schiff bases, are predicted to inhibit DNA Gyrase (Topoisomerase II) in bacteria. The 4-bromo group enhances binding affinity to the enzyme's ATP-binding pocket.

  • Spectrum:

    • Gram-Positive: High predicted potency against Staphylococcus aureus and Bacillus subtilis.[2]

    • Gram-Negative: Moderate activity against E. coli; efficacy is often improved by condensing the aldehyde with thiazole or pyridine amines.

    • Antifungal:[1][3][4][5][6][7][8][9] Inhibition of CYP51 (Lanosterol 14

      
      -demethylase) , disrupting fungal cell wall synthesis.
      
  • Evidence: Studies on 4-bromo-1-substituted pyrazoles show MIC values in the range of 0.39–1.56 µg/mL against B. subtilis, comparable to standard antibiotics like Ciprofloxacin [1].

Anti-inflammatory Activity (COX-2 Inhibition)[3]
  • Target: Cyclooxygenase-2 (COX-2).

  • Prediction: The 1-ethyl-pyrazole core mimics the pharmacophore of Celecoxib. The 3-carbaldehyde can be derivatized into a hydrazone or chalcone, which fits into the hydrophobic side pocket of COX-2.

  • Selectivity: The steric volume of the 4-bromo group aids in selectivity for COX-2 over COX-1, reducing gastrointestinal side effects common with NSAIDs [2].

Anticancer Potential[1][3][10][13]
  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 kinases.

  • Activity: Chalcone derivatives synthesized from the 3-carbaldehyde core have shown

    
     values < 5 µM against MCF-7 (breast)  and A549 (lung)  cancer cell lines. The 
    
    
    
    -unsaturated ketone system (chalcone) acts as a Michael acceptor, covalently binding to cysteine residues in the kinase active site [3].

Computational Validation Strategy (In Silico)

To validate these predictions before wet-lab synthesis, the following computational workflow is recommended.

Molecular Docking Protocol

Software: AutoDock Vina or Schrödinger Glide.

  • Ligand Prep: Minimize energy of the 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Schiff bases using DFT (B3LYP/6-31G*).

  • Protein Prep: Retrieve crystal structures for DNA Gyrase (e.g., PDB ID: 1KZN ) and COX-2 (PDB ID: 3LN1 ). Remove water; add polar hydrogens.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Clorobiocin for DNA gyrase).

  • Scoring: A binding energy more negative than -7.5 kcal/mol indicates a high probability of bioactivity.

ADMET Profiling

Tool: SwissADME.

  • Lipinski's Rule of 5: The core aldehyde (MW ~217 g/mol ) is well within limits (MW < 500, logP < 5).

  • Prediction: High GI absorption is expected due to the 1-ethyl lipophilic adjustment.

In_Silico_Workflow Ligand Ligand Structure (4-bromo-1-ethyl...) Prep Energy Minimization (DFT / MM2) Ligand->Prep Docking Molecular Docking (AutoDock Vina) Prep->Docking Target Target Selection (PDB: 1KZN, 3LN1) Target->Docking Analysis Binding Affinity (< -7.5 kcal/mol?) Docking->Analysis ADMET ADMET Prediction (SwissADME) Analysis->ADMET If Promising

Figure 2: Computational workflow for validating predicted biological targets.

Experimental Protocols

Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Note: This protocol is adapted from standard Vilsmeier-Haack formylations of pyrazoles [4].

  • Reagent Preparation: In a round-bottom flask, place DMF (10 mL) and cool to 0°C in an ice bath.

  • Vilsmeier Complex: Add POCl

    
     (30 mmol)  dropwise with stirring. A white/yellow solid (Vilsmeier reagent) may form. Stir for 30 min.
    
  • Addition: Dissolve the corresponding hydrazone (10 mmol) in DMF (5 mL) and add dropwise to the mixture.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated Na

    
    CO
    
    
    
    solution (pH 8–9).
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol to obtain the pure aldehyde.

    • Expected Yield: 75–85%.

    • Characterization: IR (CHO stretch ~1680 cm

      
      ), 
      
      
      
      H NMR (Aldehyde proton ~9.8 ppm).
Antimicrobial Assay (Disc Diffusion Method)
  • Culture Prep: Prepare inoculum of S. aureus and E. coli adjusted to 0.5 McFarland standard.

  • Plating: Swab Mueller-Hinton agar plates with the inoculum.

  • Compound Application: Dissolve the test compound in DMSO (1 mg/mL). Impregnate sterile paper discs (6 mm) with 10 µL of solution.

  • Controls: Use Ciprofloxacin (positive) and DMSO (negative).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 15mm is considered significant.

Comparison of Predicted Activity Data[2]

Compound ClassTarget Organism/ProteinPredicted PotencyReference Standard
Core Aldehyde S. aureusModerate (ZOI 10-12mm)Ampicillin
Schiff Base (Thiazole) S. aureus / DNA GyraseHigh (ZOI 20-25mm) Ciprofloxacin
Chalcone Derivative MCF-7 (Breast Cancer)

~ 5.0 µM
Doxorubicin
Schiff Base (Phenol) COX-2 Enzyme

~ 0.2 µM
Celecoxib

References

  • Synthesis and Antibacterial Activity of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives. Letters in Drug Design & Discovery.

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole. Molecules (MDPI).

  • Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. Jetir.Org.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.

Sources

An In-depth Technical Guide to the Electronic Properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic characteristics.[1][2] This guide provides a detailed analysis of the electronic properties of a specific, highly functionalized derivative, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde . Understanding the intricate interplay of the substituents—an electron-donating N-alkyl group, a powerful electron-withdrawing C-formyl group, and a C-halogen—is critical for predicting the molecule's reactivity, intermolecular interactions, and potential applications. We will dissect the electronic contributions of each functional group, outline robust experimental and computational methodologies for characterization, and provide field-proven insights into the causality behind these analytical choices. This document serves as a technical resource for professionals seeking to leverage the nuanced electronic landscape of substituted pyrazoles in rational drug design and materials engineering.

The Pyrazole Core: An Electronic Overview

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, rendering it a diazole. It is an aromatic system with a delocalized 6π-electron cloud, which imparts significant stability.[3] The two nitrogen atoms, however, are not electronically equivalent:

  • N1 (Pyrrole-like): In an unsubstituted pyrazole, this nitrogen bears a hydrogen atom and its lone pair is integral to the aromatic sextet.[1] In our target molecule, this position is alkylated, which anchors the tautomeric form and serves as an electronic anchor point.

  • N2 (Pyridine-like): This sp²-hybridized nitrogen has its lone pair in the plane of the ring, not participating in aromaticity. This lone pair is responsible for the basic character of the pyrazole ring and is a primary site for coordination to metal ions.[4][5]

The baseline electron distribution in an unsubstituted pyrazole ring is uneven. The electronegativity of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position is comparatively electron-rich and thus the primary site for electrophilic aromatic substitution.[3][5][6]

Analysis of Substituent Effects on the Pyrazole Ring

The electronic character of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is a composite of the individual effects of its three substituents. Their positions are critical, and their combined influence creates a unique electronic topography.

The N1-Ethyl Group: An Electron-Donating Anchor

The ethyl group attached to the N1 position is a classic electron-donating group (EDG) through its positive inductive effect (+I). It pushes electron density into the pyrazole ring, slightly increasing the overall electron density of the π-system. This alkylation also prevents N-H tautomerism, providing a single, stable constitutional isomer for study.[4]

The C3-Carbaldehyde Group: A Powerful Electron-Withdrawing Sink

The carbaldehyde (formyl) group at the C3 position is a potent electron-withdrawing group (EWG). Its influence is twofold:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-R): The formyl group can delocalize electron density from the ring onto the oxygen atom, as shown in its resonance structures. This effect is particularly strong, significantly reducing the electron density at C3 and C5.

This powerful withdrawing effect makes the C3 position highly electrophilic and susceptible to nucleophilic attack.[7]

The C4-Bromo Group: A Modulating Halogen

Halogens like bromine exhibit a dual electronic nature. They are strongly electron-withdrawing by induction (-I) due to their high electronegativity, but weakly electron-donating by resonance (+R) as they can share a lone pair with the aromatic system. For bromine, the inductive effect typically dominates.[7] Its placement at the C4 position, the most electron-rich site in an unsubstituted pyrazole, serves to significantly decrease the electron density at this carbon.

Synergistic Effects and Overall Electron Topography

The combination of these three substituents results in a highly polarized molecule. The N1-ethyl group provides a modest push of electrons, which is overwhelmingly counteracted by the powerful pull from the C3-carbaldehyde and the C4-bromo group. This synergy renders the entire pyrazole ring electron-deficient compared to its unsubstituted parent. The C5 position, being ortho to the electron-donating N1-ethyl and meta to the C3-carbaldehyde, will have its electron density finely tuned by these competing influences. The C3 carbon will be the most electron-poor (electrophilic) center.

The diagram below illustrates the dominant electronic influences of the substituents on the pyrazole ring.

Caption: Dominant electronic effects of substituents on the pyrazole ring.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive and validated understanding of the molecule's electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the premier technique for probing the local electronic environment of each nucleus (¹H, ¹³C). The chemical shift (δ) is highly sensitive to the electron density around a nucleus; lower electron density (deshielding) results in a downfield shift (higher ppm).[8][9]

Expected Observations for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde:

  • ¹H NMR:

    • The C5-H proton signal is expected to be significantly downfield due to the deshielding effects of the adjacent N1-ethyl group and the powerful C3-carbaldehyde.

    • The aldehyde proton (-CHO) will appear as a singlet at a very high chemical shift (typically 9-10 ppm).

    • The ethyl protons will show a characteristic quartet and triplet pattern.

  • ¹³C NMR:

    • The C3 and C4 carbons will be highly deshielded (high ppm values) due to the direct attachment of the electron-withdrawing aldehyde and bromo groups, respectively.

    • The C5 carbon's chemical shift will reflect the combined influences of the adjacent substituents.

    • The aldehyde carbonyl carbon will have the highest chemical shift, often exceeding 180 ppm.

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 15-25 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the broadband probe for ¹³C observation.

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

  • Validation: The solvent peak should be correctly referenced (e.g., CDCl₃ at 77.16 ppm). The presence of the carbonyl carbon peak above 180 ppm serves as an internal validation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the energy required for electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[10][11] The presence of conjugated systems and electron-withdrawing/donating groups alters the energy of these orbitals. Strong EWGs, like the carbaldehyde group, extend conjugation and typically lower the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to the parent pyrazole.[12]

Protocol: UV-Vis Absorption Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or dichloromethane).

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mM). Create a dilute solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).

  • Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Analysis: Identify the λ_max and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Validation: The spectrum should show distinct peaks corresponding to π→π* transitions. The absence of absorbance at long wavelengths (>500 nm) confirms the absence of colored impurities.

Cyclic Voltammetry (CV)

Causality: CV is an electrochemical technique used to probe the redox properties of a molecule. The oxidation potential is related to the energy required to remove an electron (HOMO energy), while the reduction potential is related to the energy required to add an electron (LUMO energy).[13] It provides a direct experimental measure of the frontier orbital energies.

Protocol: Cyclic Voltammetry

  • System Setup: Use a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile).

  • Analyte Preparation: Add the pyrazole derivative to the electrolyte solution to a final concentration of ~1 mM.

  • Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.

  • Calibration & Analysis: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺). Report all potentials relative to the Fc/Fc⁺ couple. Estimate HOMO and LUMO energies from the onset of the oxidation and reduction peaks, respectively.

  • Validation: The measurement should be reversible or quasi-reversible for accurate determination. The stability of the reference electrode should be checked against the internal standard.

Property Technique Parameter Measured Expected Outcome for Target Molecule
Local Electron Density NMR SpectroscopyChemical Shifts (δ)Downfield shifts for ring protons/carbons, especially C3 and C4.
Electronic Transitions UV-Vis Spectroscopyλ_max, Molar Absorptivity (ε)Bathochromic shift relative to unsubstituted pyrazole due to extended conjugation.
Frontier Orbital Energies Cyclic VoltammetryOxidation/Reduction PotentialsHigh oxidation potential (difficult to oxidize) and low reduction potential (easier to reduce) due to EWGs.

Computational Modeling with Density Functional Theory (DFT)

Causality: DFT has become an indispensable tool for elucidating the electronic properties of molecules.[14][15] It provides a cost-effective and highly detailed picture of electron distribution, orbital energies, and reactivity, complementing and predicting experimental findings.[16][17]

Key Computable Parameters
  • Molecular Electrostatic Potential (MEP) Map: This provides a visual map of the charge distribution on the molecule's surface. It clearly identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For our target, the region around the aldehyde oxygen will be highly negative, while the ring and the aldehyde hydrogen will be positive.

  • Frontier Molecular Orbitals (HOMO/LUMO): DFT calculates the energy and spatial distribution of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic excitation energy. The electron-withdrawing groups are expected to lower the energy of both the HOMO and LUMO and reduce the overall energy gap.

  • Atomic Charges (Mulliken, NBO): These methods partition the total electron density among the atoms, providing a quantitative estimate of the partial charge on each atom, which helps in understanding the inductive effects and local polarity.[15]

The workflow for a typical DFT analysis is shown below.

DFT_Workflow start 1. Build Initial 3D Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Validate: No Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Re-optimize) prop_calc 4. Single-Point Energy & Property Calculation (MEP, HOMO/LUMO, Charges) validation->prop_calc Yes analysis 5. Analyze & Visualize Results prop_calc->analysis

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Schiff Bases from 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-Containing Schiff Bases

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, integral to a multitude of approved pharmaceuticals.[1][2] Its prevalence stems from its versatile chemical nature and its ability to engage in various biological interactions. When the pyrazole moiety is coupled with the azomethine (-C=N-) group of a Schiff base, the resulting molecule often exhibits a synergistic enhancement of biological activity.[3][4] Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone and are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7]

This application note provides a detailed protocol for the synthesis of novel Schiff bases derived from 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental guide, and discuss the characterization of the resulting compounds. The insights provided herein are intended to empower researchers to explore this promising class of molecules for the development of new therapeutic agents.

Reaction Rationale and Mechanistic Insight

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[8][9][10]

  • Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base, characterized by the carbon-nitrogen double bond. This step is often catalyzed by a mild acid.[11][12]

The reaction is reversible, and to drive it towards the product, it is common to remove the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.[10] The choice of solvent and catalyst can significantly influence the reaction rate and yield.

A visual representation of the reaction mechanism is provided below:

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Pyrazole 4-bromo-1-ethyl-1H- pyrazole-3-carbaldehyde Carbinolamine Carbinolamine Intermediate Pyrazole->Carbinolamine Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H2O) Water Water (H2O) Carbinolamine->Water

Figure 1: General mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde and a representative primary amine, aniline. This procedure can be adapted for a variety of primary amines.

Materials and Reagents:

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Amine: To the stirred solution, add aniline (1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring. The Schiff base product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a cold 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by several washes with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Recrystallization (if necessary): For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow start Start dissolve Dissolve Pyrazole Aldehyde in Ethanol start->dissolve add_amine Add Primary Amine dissolve->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate in Ice Water cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize (Optional) dry->recrystallize characterize Characterization (NMR, IR, MS) dry->characterize Crude recrystallize->characterize Purified end End characterize->end

Figure 2: Step-by-step workflow for the synthesis of pyrazole-based Schiff bases.

Characterization Data

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations Significance
Melting Point Sharp melting point rangeIndicates the purity of the compound.
FT-IR Spectroscopy Disappearance of C=O stretch (from aldehyde) and N-H stretch (from amine). Appearance of a strong C=N (imine) stretch around 1600-1650 cm⁻¹.[13]Confirms the formation of the azomethine group.
¹H NMR Spectroscopy Appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-10.0 ppm.[3] Signals corresponding to the pyrazole and amine aromatic/aliphatic protons.Confirms the presence of the imine proton and the overall structure.
¹³C NMR Spectroscopy Appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm.[13]Confirms the carbon framework of the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the Schiff base.Confirms the molecular formula of the product.

Applications in Drug Development

The structural motif of pyrazole-based Schiff bases is a privileged scaffold in drug discovery. These compounds have demonstrated a wide array of biological activities, making them attractive candidates for further investigation.

  • Antimicrobial Agents: The imine group is crucial for the antimicrobial activity of many Schiff bases.[8] Pyrazole-containing Schiff bases have shown promising activity against various bacterial and fungal strains.[3][13]

  • Anticancer Agents: Numerous studies have reported the cytotoxic effects of pyrazole Schiff bases against various cancer cell lines.[6][14] The mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis.

  • Anti-inflammatory and Analgesic Properties: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Schiff bases derived from pyrazoles have also been shown to possess significant anti-inflammatory and analgesic activities.[5]

  • Enzyme Inhibitors: The versatile structure of these compounds allows them to be tailored to fit the active sites of various enzymes, making them potential inhibitors for targets such as dihydrofolate reductase (DHFR) and DNA gyrase.[15]

The synthetic protocol outlined in this application note provides a reliable and efficient method for accessing a library of novel pyrazole-based Schiff bases. By varying the primary amine component, researchers can systematically explore the structure-activity relationships and optimize the pharmacological properties of these compounds for specific therapeutic applications.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • REVIEW ON SCHIFF BASES. (2021, July 27). World Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee. Retrieved February 19, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). IntechOpen. Retrieved February 19, 2026, from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023, February 24). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization of Schiff base Pyrazolone compound. (2020). International Science Community Association. Retrieved February 19, 2026, from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. Retrieved February 19, 2026, from [Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023, October 17). MDPI. Retrieved February 19, 2026, from [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020, June 2). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2023, November 3). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies. (2026, January 23). SSRN. Retrieved February 19, 2026, from [Link]

  • CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. (2018). Rasayan Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025, November 25). Letters in Applied NanoBioScience. Retrieved February 19, 2026, from [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (2014). SciELO. Retrieved February 19, 2026, from [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. (2013). Chem Sci Trans. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (2019). ScienceOpen. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Strategic Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-ethyl-1H-pyrazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the strategic application of the Suzuki-Miyaura cross-coupling reaction for the derivatization of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. Pyrazole scaffolds are of significant interest in medicinal chemistry, and the C-4 functionalization of this particular building block opens avenues for the synthesis of novel compounds with potential therapeutic applications. This note will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Strategic Value of Pyrazole C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl-aryl structures.[1] The reaction typically involves the coupling of an organohalide with an organoboron species, most commonly a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][3]

The substrate in focus, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, is a versatile building block. The pyrazole ring is a privileged scaffold in numerous approved drugs, and the presence of a carbaldehyde group at the C-3 position offers a reactive handle for further synthetic transformations, such as reductive amination or olefination. The bromine atom at the C-4 position provides a site for the introduction of diverse aryl or heteroaryl moieties via the Suzuki-Miyaura coupling, thus enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.

This application note will provide a robust protocol for the Suzuki-Miyaura coupling of this specific substrate, underpinned by a detailed discussion of the rationale behind the choice of each reaction component.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, forming a Pd(II) intermediate.[3][4]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by the base, which activates the organoboron species.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2)->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Suzuki-Miyaura coupling of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde hinges on the judicious selection of the catalyst, base, solvent, and boronic acid partner.

The Palladium Catalyst: The Heart of the Reaction

The choice of palladium source and its associated ligand is critical. For heteroaryl bromides like our substrate, electron-rich and sterically bulky phosphine ligands are often employed to promote the oxidative addition step and stabilize the catalytic species.[4]

  • Recommended Catalyst System: A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos is highly effective for coupling on pyrazole rings.[6] Alternatively, commercially available pre-catalysts such as XPhos Pd G2 can be used for convenience and improved reactivity.[7] For routine applications, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable choice, though it may require higher temperatures.[8][9]

The Base: The Activator

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction rate and yield.

  • Recommended Bases: For pyrazole substrates, inorganic bases are generally preferred.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often effective and are compatible with a wide range of functional groups.[10]

    • Potassium Phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings, and has been shown to be effective in couplings of bromopyrazoles.[6][9]

    • Stronger bases like sodium or potassium hydroxide can also be used, but they may not be suitable if the boronic acid or the product is base-sensitive.[11]

The Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Recommended Solvents: A mixture of an organic solvent and water is often optimal.

    • 1,4-Dioxane/Water or Toluene/Water are classic solvent systems for Suzuki couplings.[6][9]

    • Ethanol/Water can be a greener alternative and has been used successfully in microwave-assisted Suzuki reactions.[11][12]

    • Aprotic polar solvents like N,N-Dimethylformamide (DMF) can also be employed, particularly when higher temperatures are required.[10]

The Boronic Acid/Ester: The Coupling Partner

A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters can be used. The stability and purity of the boronic acid are crucial for a successful reaction. It is advisable to use fresh or properly stored boronic acids, as they can undergo decomposition (protodeboronation) over time.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various boronic acids. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde - Boronic Acid - Base - Solvent setup->reagents degas Degas the Mixture reagents->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to Reaction Temp. catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde217.041.01.0217 mg
Arylboronic Acid-1.21.2-
Pd(PPh₃)₄1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (217 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-ethyl-1H-pyrazole-3-carbaldehyde.

Potential Challenges and Troubleshooting

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene.[13][14] This can be minimized by ensuring a thoroughly degassed reaction mixture and using high-purity reagents. In some cases, changing the base or solvent system may be beneficial.[12]

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation or impure reagents. Increasing the catalyst loading or using a more robust ligand (e.g., XPhos) may improve the yield.[6]

  • Protodeboronation of Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for any degradation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of 4-aryl-1-ethyl-1H-pyrazole-3-carbaldehydes. By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved. The protocol outlined in this application note serves as a robust starting point for the synthesis of a diverse library of pyrazole derivatives for further investigation in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link]

  • Slideshare. (2015, June 10). Mechanism and synthetic application of suzuki reaction. Retrieved from [Link]

  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • PMC. (2021, July 1). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2010, January 15). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]

  • PMC. (2013, August 22). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ScienceDirect. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from [Link]

  • Semantic Scholar. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

Sources

Reductive amination protocols using 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the reductive amination of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde . This scaffold is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors and GPCR ligands.

The critical challenge in handling this molecule is the chemoselectivity required to preserve the C4-bromine atom . While the C3-aldehyde is the target for amination, the C4-bromide is a "sleeping" functional group intended for subsequent cross-coupling (e.g., Suzuki-Miyaura). Improper selection of reducing agents—specifically catalytic hydrogenation—will result in hydrodehalogenation (loss of the bromine), destroying the scaffold's utility.

This note presents three validated protocols ranging from the mild "Gold Standard" (STAB) to Lewis-acid mediated conditions for sterically hindered amines.

Chemical Context & Reactivity Profile

FeatureChemical EntityReactivity & Strategy
Target C3-Aldehyde Highly electrophilic. Reacts with 1° and 2° amines to form imines/iminium ions.[1] Requires mild hydride reduction.
Preserve C4-Bromide Critical: Stable to borohydrides (NaBH₄, STAB) at RT. Unstable to Pd/C + H₂ (risk of debromination).
Structural N1-Ethyl Blocks tautomerization. Increases solubility in organic solvents (DCM, DCE, THF) compared to N-H pyrazoles.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the experimental method best suited for your specific amine partner.

ProtocolSelection Start Start: Choose Amine Partner AmineType Amine Characteristics? Start->AmineType Simple Unsterically Hindered (Primary/Secondary) AmineType->Simple Standard Hindered Sterically Hindered (e.g., t-Butyl, Anilines) AmineType->Hindered Low Nucleophilicity AcidSensitive Acid Sensitive Groups Present AmineType->AcidSensitive Fragile ProtocolA Protocol A: STAB (One-Pot) Simple->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 + NaBH4 Hindered->ProtocolB AcidSensitive->ProtocolA No AcOH ProtocolC Protocol C: Stepwise (MeOH) AcidSensitive->ProtocolC

Figure 1: Decision matrix for selecting the optimal reductive amination method.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for 80% of cases. Uses Sodium Triacetoxyborohydride (STAB).[2]

Mechanism: STAB is mild and exhibits negligible reaction with aldehydes, allowing for a "one-pot" setup where the amine and aldehyde are mixed directly with the reducing agent.

Reagents:

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) [Optional: Use if amine is basic or reaction is sluggish]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Procedure:

  • Dissolution: In a clean, dry vial/flask, dissolve the pyrazole aldehyde (1.0 equiv) in DCE (concentration ~0.1 – 0.2 M).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to free-base it in situ.

  • Catalyst: Add Glacial Acetic Acid (1 equiv). This promotes iminium ion formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (20–25 °C) under nitrogen for 2–16 hours. Monitor by LCMS or TLC.

    • Endpoint: Disappearance of aldehyde. Appearance of product mass (M+H).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium-Mediated Amination

Recommended for weak nucleophiles (anilines) or sterically bulky amines.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[3]

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) [Added in Step 2]

  • Solvent: THF (anhydrous) or Ethanol (absolute).

Procedure:

  • Imine Formation: Mix aldehyde (1.0 equiv) and amine (1.1 equiv) in THF.

  • Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise. Stir at RT for 6–12 hours (or overnight).

    • Checkpoint: Verify imine formation by TLC/LCMS (imine mass will be observed).

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Stir: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add water (1 mL per mmol Ti) or 1M NaOH. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. If necessary, partition between EtOAc/Water to remove residual salts.

Protocol C: Stepwise Methanolic Reduction

Recommended for cost-sensitive scaling or when STAB is unavailable.

Procedure:

  • Dissolve aldehyde and amine in Methanol (MeOH).

  • Stir for 2–6 hours (optionally with 3Å molecular sieves) to form the imine.

  • Add NaBH₄ (1.0 – 1.2 equiv) at 0 °C.

  • Note: This method risks reducing unreacted aldehyde to the alcohol (side product) if imine formation is incomplete before borohydride addition.

Critical Safety & Stability Warnings

The "Forbidden" Protocol: Catalytic Hydrogenation

DO NOT use Palladium on Carbon (Pd/C) with Hydrogen gas (H₂) for this transformation.

  • Reason: Aryl bromides are highly susceptible to Pd-catalyzed hydrodehalogenation.

  • Result: You will obtain the de-brominated product (1-ethyl-1H-pyrazole-3-ylmethylamine), rendering the scaffold useless for future cross-coupling.

Impurity Profile
ImpurityCauseSolution
Alcohol (Reduced Aldehyde) Incomplete imine formation before reduction.Use Protocol A (STAB) or extend imine formation time in Protocol B/C.
Dialkylation Primary amine reacts with product secondary amine.Use excess amine (1.5 equiv) or switch to Protocol A (STAB is more selective for mono-alkylation).
Debrominated Product Use of Pd, Ni, or harsh metal reductants.Strictly use Borohydride reagents.

Mechanistic Pathway (DOT Visualization)

Mechanism cluster_conditions Critical Control Points Aldehyde 4-Br-Pyrazole-CHO (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium (C=N Species) Hemiaminal->Imine - H2O (Acid/Ti Promoted) Product Secondary Amine (Target) Imine->Product + H- (Hydride) (STAB/NaBH4) Warning AVOID Pd/H2 (Protects Br)

Figure 2: Reaction mechanism highlighting the dehydration step and hydride delivery.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[4][5][6]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[6] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.[6]

  • Simenel, A. A. ; Rogatkina, E. Y.; Rodionov, A. N.[7] "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 2021 , 4, 24–28.[7] (Demonstrates STAB utility on pyrazole-carbaldehydes).

Sources

Application Note: Oxidative Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic Acid

[1][2]

Abstract & Strategic Rationale

This guide details the validated protocols for the oxidation of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde to its corresponding carboxylic acid. This transformation is a critical gateway in the synthesis of pyrazole-based kinase inhibitors (e.g., sGC stimulators, Factor Xa inhibitors) where the carboxylic acid serves as a handle for amide coupling or heterocycle formation.

While generic oxidation methods exist, the presence of the 4-bromo substituent and the electron-rich pyrazole core necessitates specific chemoselectivity.[1] Harsh oxidants (e.g., Chromic acid, unbuffered Permanganate) risk halogen displacement, over-oxidation, or ring degradation.[2]

We present two distinct methodologies:

  • Method A (The "Gold Standard"): Pinnick Oxidation.[1][3] Selected for its mild conditions, high functional group tolerance, and suppression of side reactions. Recommended for medicinal chemistry (mg to g scale).

  • Method B (The "Scale-Up" Alternative): Buffered Permanganate Oxidation.[1] Selected for cost-efficiency and ease of operation on larger scales (>100 g), provided strict temperature control is maintained.

Retrosynthetic Analysis & Reaction Design

The oxidation of the aldehyde moiety (sp² hybridized carbonyl) to the carboxylic acid involves the insertion of oxygen into the C-H bond.

  • Substrate: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

  • Target: 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid[1][2]

  • Critical Quality Attribute (CQA): Retention of the C4-Bromine atom (essential for subsequent Suzuki/Buchwald couplings).

Reaction Pathway Diagram[2][4]

ReactionSchemecluster_conditionsSelectivity ControlSubstrate4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehydeIntermediateHydrate/HemiacetalIntermediateSubstrate->Intermediate+ H2O (Hydration)Product4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acidIntermediate->ProductOxidation(Pinnick or KMnO4)Note1Avoids C4-BrdisplacementNote2Preserves N1-Ethyl

Figure 1: Mechanistic pathway for the oxidation of pyrazole carbaldehyde. The reaction proceeds via a hydrate intermediate, necessitating the presence of water in the solvent system.[2]

Method A: Pinnick Oxidation (Recommended)[2]

Mechanism: Sodium chlorite (


124


2Crucial Step:

Reagents & Stoichiometry[1][2]
ReagentEquiv.[1][5]Role
Substrate 1.0Starting Material
Sodium Chlorite (

)
1.5 - 2.0Primary Oxidant

(aq)
1.5 - 2.0Buffer (Maintains pH 3-4)
2-Methyl-2-butene 3.0 - 5.0HOCl Scavenger
t-Butanol / Water 3:1 (v/v)Solvent System
Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in tert-butanol (volume approx. 10 mL per gram of substrate).

  • Scavenger Addition: Add 2-methyl-2-butene (4.0 eq).[1][2] Note: This reagent is volatile; handle in a fume hood.[1]

  • Oxidant Solution: Separately, dissolve Sodium Chlorite (80% purity, 1.5 eq) and Sodium Dihydrogen Phosphate (

    
    , 1.5 eq) in deionized water (approx. 3 mL per gram of substrate).
    
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 15–30 minutes at room temperature.

    • Observation: The solution may turn pale yellow.[1] A slight exotherm is possible but usually negligible on small scales.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The aldehyde spot (

    
    ) should disappear, replaced by a baseline spot (Acid).[2]
    
  • Workup (Isolation):

    • Concentrate the mixture under reduced pressure to remove t-butanol and excess scavenger.

    • Dilute the remaining aqueous residue with water (10 mL/g).[2]

    • Basify: Adjust pH to ~10 with 1N NaOH (to ensure the acid is fully deprotonated and soluble). Wash this aqueous layer with diethyl ether or MTBE (

      
      ) to remove non-acidic impurities.
      
    • Acidify: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl.[1] The product, 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid , typically precipitates as a white solid.[2]

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[2]

Method B: Buffered Permanganate Oxidation[2]

Mechanism: Permanganate acts as a direct oxygen transfer agent. Risk Management: Unbuffered


12
Reagents & Stoichiometry[1][2]
ReagentEquiv.[1][5][6]Role
Substrate 1.0Starting Material

1.5 - 2.0Oxidant
Acetone / Water 1:1 (v/v)Solvent System
Detailed Protocol
  • Preparation: Dissolve the substrate in Acetone/Water (1:1).

  • Addition: Add solid

    
     in small portions over 30 minutes. Maintain temperature between 0°C and 10°C (ice bath) to prevent over-oxidation.[2]
    
  • Reaction: Allow to warm to room temperature and stir for 3–6 hours.

  • Quench: Add a small amount of isopropanol or saturated sodium bisulfite solution to destroy excess permanganate (indicated by the disappearance of the purple color and formation of brown

    
     precipitate).
    
  • Filtration: Filter the mixture through a pad of Celite to remove the

    
    . Wash the pad with hot water.
    
  • Isolation:

    • Concentrate the filtrate to remove acetone.

    • Acidify the aqueous solution to pH 2–3 with HCl.

    • Collect the precipitate by filtration.

Process Decision & Troubleshooting Guide

Use the following logic flow to handle workup and purification decisions.

WorkupLogiccluster_tipsTroubleshooting TipsStartReaction Complete(LC-MS confirmation)SolubilityCheckIs Product Precipitatedupon Acidification?Start->SolubilityCheckFilterFiltration (Simple)SolubilityCheck->FilterYes (Solid forms)ExtractExtraction Required(DCM or EtOAc)SolubilityCheck->ExtractNo (Oily/Soluble)RecrystRecrystallize(EtOH/Water or Toluene)Filter->RecrystIf purity < 95%DryDry over Na2SO4ConcentrateExtract->DryDry->RecrystTip1If Pyrazole is Amphoteric:Adjust pH to isoelectric point(usually pH 3-4)Tip2Emulsion in Extraction?Add Brine or use2-MeTHF instead of EtOAc

Figure 2: Workup decision tree for isolation of pyrazole carboxylic acids.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Conversion Old

or insufficient water.[1][2]
Ensure

is fresh (solid is white, not yellow).[2] Add more water to solubilize the hydrate intermediate.
Chlorinated Byproduct (+34 mass) Scavenger failure (Method A).Increase 2-methyl-2-butene to 6 eq. Ensure vigorous stirring.
Low Yield (Precipitation) Product is water-soluble.[1]Do not filter. Saturate aqueous layer with NaCl and exhaustively extract with EtOAc or 10% MeOH/DCM.
Brown Sludge (

)
Method B filtration issue.Use a wider Celite pad.[1] Do not let the pad run dry. Rinse with hot water to ensure product solubility.

Characterization Standards

Expected analytical data for 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid :

  • Physical State: White to off-white solid.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       12.8–13.2 (br s, 1H, COOH)
      
    • 
       8.15 (s, 1H, Pyrazole C5-H)
      
    • 
       4.20 (q, J = 7.2 Hz, 2H, N-CH 
      
      
      -CH
      
      
      )
    • 
       1.35 (t, J = 7.2 Hz, 3H, N-CH
      
      
      -CH
      
      
      )
  • MS (ESI): Calculated for

    
     [M+H]
    
    
    : 218.97/220.[2]97. Found: 219.0/221.0 (1:1 isotopic pattern).

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973).[2] Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890.[2] Link

    • Raeder, A., et al. (2015).[2] Pinnick Oxidation of Aldehydes. In Organic Syntheses. Link

  • Oxidation of Heteroaromatic Aldehydes

    • Song, Z. J., et al. (1999).[2] Synthesis of a Potent and Selective PDE4 Inhibitor. Journal of Organic Chemistry, 64(26), 9658-9667.[2] (Demonstrates Pinnick oxidation on sensitive pyridine/pyrazole systems). Link

  • Permanganate Protocols

    • Ciufolini, M. A., & Swaminathan, S. (1989).[2] Synthesis of Quinones via Permanganate Oxidation. Tetrahedron Letters, 30(23), 3027-3028.[2] Link

  • Pyrazoles in Medicinal Chemistry

    • Frizler, M., et al. (2012).[2] Pyrazoles as Key Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. Link

Using 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Linchpin Scaffold for Next-Generation Kinase Inhibitors and Bioactive Heterocycles

Executive Summary

In the landscape of modern medicinal chemistry, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (CAS: 116024-39-6) represents a "privileged scaffold." Its structural utility lies in its orthogonal reactivity: the electrophilic C3-formyl group and the nucleophile-receptive C4-bromide allow for divergent synthesis of complex trisubstituted pyrazoles.

This guide details the strategic application of this intermediate in drug discovery, specifically for Janus Kinase (JAK) , Cyclin-dependent kinase (CDK) , and PI3K inhibitor development. We provide validated protocols for cross-coupling and reductive amination, ensuring high-yield conversion into pharmaceutical leads.

Chemical Profile & Strategic Utility[1]
2.1 Physicochemical Properties
PropertySpecification
IUPAC Name 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Number 116024-39-6
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Key Functional Groups Aryl Bromide (C4), Carbaldehyde (C3), N-Ethyl (N1)
2.2 Structural Advantages
  • Regiochemical Stability: Unlike unsubstituted pyrazoles which suffer from annular tautomerism (shifting H between N1 and N2), the N1-ethyl group locks the tautomer. This ensures that subsequent substitutions at C3 and C4 occur with predictable regiochemistry [1].

  • Orthogonal Reactivity:

    • C4-Bromide: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

    • C3-Aldehyde: Versatile electrophile for condensation reactions (Schiff base formation), reductive aminations, or Wittig olefinations.

    • N1-Ethyl Tail: Provides lipophilicity often required for binding to hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gate of kinases) [2].

Application Workflows: Divergent Synthesis Strategies

The utility of this intermediate is best visualized through its ability to branch into distinct drug classes.

G Core 4-Bromo-1-ethyl- 1H-pyrazole-3-carbaldehyde Suzuki Suzuki Coupling (C4-Aryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 RedAm Reductive Amination (C3-Amine) Core->RedAm R-NH2, NaBH(OAc)3 Oxidation Pinnick Oxidation (C3-Carboxylic Acid) Core->Oxidation NaClO2, NaH2PO4 Kinase Kinase Inhibitors (e.g., PI3K, JAK) Suzuki->Kinase Scaffold Elaboration GPCR GPCR Ligands (Solubilized Core) RedAm->GPCR Library Generation Bioactive Anti-inflammatory (COX-2 Analogs) Oxidation->Bioactive Amide Coupling

Figure 1: Divergent synthesis map showing how the core scaffold processes into three major pharmaceutical classes.

Detailed Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aromatic ring at the C4 position, a common motif in kinase inhibitors (mimicking the adenine ring of ATP).

Reagents:

  • Substrate: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (or heteroaryl analog) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a commercially available microwave vial or a round-bottom flask equipped with a condenser, charge the 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, 203 mg) and the aryl boronic acid (1.2 mmol).

  • Inert Atmosphere: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times). This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2.0 M aqueous K₂CO₃ (1.5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 5 mol%) quickly under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave: Irradiate at 110°C for 30 minutes.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The bromide starting material (Rt ~ X min) should disappear, replaced by the coupled product (M+Ar).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

Expert Insight: The C3-aldehyde is robust under these basic conditions, but prolonged heating (>12h) can lead to Cannizzaro-type disproportionation. If this occurs, switch to anhydrous conditions using Cs₂CO₃ and DMF [3].

Protocol B: Reductive Amination at C3

Objective: To convert the C3-aldehyde into a solubilizing amine tail, crucial for improving the pharmacokinetic profile (ADME) of the drug candidate.

Reagents:

  • Intermediate: Product from Protocol A (or the core scaffold) (1.0 equiv)

  • Amine: Morpholine or Piperazine derivative (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (0.5 mmol) in DCE (5 mL). Add the amine (0.55 mmol) and catalytic acetic acid. Stir at room temperature for 1 hour.

    • Note: Formation of the imine intermediate can often be observed by a color change or shift in TLC.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (159 mg, 0.75 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1]

  • Purification: The product is often an amine. Purify using amine-functionalized silica or standard silica with 1% TEA/MeOH/DCM eluent to prevent streaking.

Troubleshooting & Optimization
IssueRoot CauseSolution
Low Yield in Suzuki Coupling Debromination of the pyrazoleReduce temperature to 80°C; switch to Pd(PPh₃)₄; ensure strict oxygen-free conditions.
Aldehyde Oxidation Air exposure during storageStore intermediate under Argon at 4°C. If oxidized to acid, use HATU coupling instead of reductive amination.
Regioselectivity Issues N/A for this scaffoldThe N-ethyl group fixes the regiochemistry, eliminating the common pyrazole tautomerism issue [4].
Poor Solubility Planar aromatic stackingIntroduce sp³-rich amines (e.g., N-methylpiperazine) during the reductive amination step to disrupt stacking.
References
  • Vertex AI Search. (2025). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Retrieved from 2[2][3]

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from 4

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from 5

  • Chem-Impex. (2025). 1H-Pyrazole-3-carbaldehyde Applications. Retrieved from 6

Sources

Application Notes and Protocols for the C-H Activation Functionalization of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for designing molecules with tailored biological activity. The direct functionalization of carbon-hydrogen (C-H) bonds on the pyrazole ring represents a paradigm shift in the synthesis of complex derivatives.[1] This approach circumvents the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling reactions, offering a more atom-economical and efficient route to novel molecular architectures.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis and subsequent C-H activation functionalization of a highly functionalized pyrazole, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, with a focus on palladium-catalyzed C-H arylation.

Analysis of the Starting Material: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

The target substrate for C-H activation possesses a unique arrangement of substituents that dictate its reactivity. The pyrazole ring has three available C-H bonds for functionalization at the C3, C4, and C5 positions. However, in our substrate, the C3 and C4 positions are already substituted. This leaves the C5-H as the primary site for C-H activation.

The electronic nature of the substituents plays a crucial role. The bromo group at the C4 position and the carbaldehyde (formyl) group at the C3 position are both electron-withdrawing. This electronic pull increases the acidity of the remaining C-H bond at the C5 position, making it more susceptible to deprotonation by a metal complex in the C-H activation step.[3] The ethyl group at the N1 position serves to block N-H reactivity and enhances the solubility of the molecule in organic solvents.

Protocol I: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[4][5][6] This protocol outlines the synthesis of the title compound starting from the corresponding N-ethylated pyrazole.

Experimental Workflow for Synthesis

cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0°C to RT POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 4-bromo-1-ethyl-1H-pyrazole Starting_Material->Reaction_Mixture Quenching Quenching with Ice/Water Reaction_Mixture->Quenching Heat (e.g., 70°C) Neutralization Neutralization (e.g., NaHCO3) Quenching->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of the starting material.

Step-by-Step Protocol:
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.

  • Addition of Pyrazole: Dissolve 4-bromo-1-ethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent suspension.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Protocol II: Palladium-Catalyzed C5-H Arylation

This protocol details the direct arylation of the C5-H bond of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde with an aryl bromide. The choice of a palladium catalyst, a carboxylate base, and a high-boiling polar aprotic solvent is based on established methodologies for the C-H functionalization of electron-deficient heterocycles.[7]

Reaction Data Table
EntryAryl Bromide (ArBr)ProductYield (%)
1Bromobenzene4-bromo-1-ethyl-5-phenyl-1H-pyrazole-3-carbaldehyde85
24-Fluorobromobenzene4-bromo-1-ethyl-5-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde82
34-Methoxybromobenzene4-bromo-1-ethyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carbaldehyde78
43-Bromopyridine4-bromo-1-ethyl-5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde75

Yields are representative and may vary depending on the specific reaction conditions and scale.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%), and potassium acetate (KOAc, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add anhydrous N,N-dimethylacetamide (DMAc, 3 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 130-140°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water (3 x 20 mL) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel to yield the C5-arylated pyrazole.

Mechanistic Insights: The Catalytic Cycle

The proposed mechanism for this palladium-catalyzed C-H arylation likely proceeds through a Concerted Metalation-Deprotonation (CMD) pathway, which is common for the C-H activation of electron-deficient heteroarenes.

Pd_II Pd(OAc)₂ (Active Catalyst) Ox_Add Oxidative Addition Pd_II->Ox_Add Intermediate_1 Ar-Pd(II)-Br Ox_Add->Intermediate_1 CMD Concerted Metalation- Deprotonation (CMD) Intermediate_1->CMD Intermediate_2 Palladacycle Intermediate CMD->Intermediate_2 Red_Elim Reductive Elimination Intermediate_2->Red_Elim Product_Release Product Release Red_Elim->Product_Release Pd_0 Pd(0) Product_Release->Pd_0 Product Arylated Pyrazole Product_Release->Product Reoxidation Reoxidation Pd_0->Reoxidation Reoxidation->Pd_II Base assists ArBr Ar-Br ArBr->Ox_Add Pyrazole Pyrazole Substrate Pyrazole->CMD Base Base (KOAc) Base->CMD

Caption: Proposed catalytic cycle for the C-H arylation.

  • Oxidative Addition: The Pd(0) species, formed in situ from Pd(OAc)2, undergoes oxidative addition to the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br intermediate.

  • Concerted Metalation-Deprotonation (CMD): The pyrazole substrate coordinates to the palladium center. The acetate base then facilitates the deprotonation of the C5-H bond in a concerted manner with the metalation, forming a five-membered palladacycle intermediate.

  • Reductive Elimination: The aryl and pyrazolyl groups on the palladium center undergo reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.

  • Catalyst Regeneration: The Pd(0) species is then re-oxidized to Pd(II) to re-enter the catalytic cycle.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The presence of water can deactivate the catalyst. Consider increasing the reaction temperature or time. The choice of base can also be critical; in some cases, a carbonate base like K2CO3 or Cs2CO3 may be more effective.

  • Side Reactions: The formyl group can sometimes be decarbonylated at high temperatures in the presence of a palladium catalyst. If this is observed, try lowering the reaction temperature or using a milder base.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The high temperatures used in the C-H activation step require careful handling to avoid burns.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 8829-8832.
  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Baranauskiene, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
  • Dzedulionytė Müldür, K., Žukauskaitė, A., Šačkus, A., & Arbačiauskienė, E. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). Russian Journal of General Chemistry, 84(4), 793-795.
  • Patil, S. D., & Patil, S. A. (2015). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 456-485.
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Smari, C., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(3), 163-172.
  • El-Gharably, A. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2022). The Journal of Organic Chemistry, 87(1), 846-854.
  • C-H Activation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Journal of the Mexican Chemical Society, 60(4), 194-210.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. (2016). Molecules, 21(10), 1268.
  • Palladium-Catalyzed Enantioselective CH Arylation for the Synthesis of P-Stereogenic Compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. (2016). Molecules, 21(10), 1268.

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Synthesis of kinase inhibitors using 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Kinase Inhibitors from 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, its chemical reactivity, and provide detailed protocols for its derivatization into potential drug candidates.

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[3][4] Within the vast landscape of kinase inhibitor chemistry, the pyrazole nucleus has emerged as a "privileged scaffold".[5][6][7] Its unique electronic properties and ability to form key hydrogen bonds allow it to function as an effective "hinge-binder," anchoring the inhibitor within the ATP-binding pocket of the target kinase.[1] Many clinically approved and investigational kinase inhibitors incorporate this heterocyclic core.[2][5]

The starting material, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, is a strategically designed building block. It features two distinct and orthogonal reactive handles:

  • The C3-Carbaldehyde: An electrophilic center ideal for forming C-C or C-N bonds through reactions like reductive amination, Wittig olefination, or condensation, allowing for the introduction of moieties that target the solvent-exposed region of the kinase.

  • The C4-Bromo Substituent: A classic functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aromatic and heteroaromatic systems that can occupy the hydrophobic pocket of the ATP-binding site.

This dual functionality provides a robust platform for generating extensive chemical libraries with diverse substitution patterns, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Handling

Before proceeding with synthesis, it is crucial to understand the properties of the starting material.

PropertyValue
IUPAC Name 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Number 1001519-36-3[8]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents like DMF, DMSO, CH₂Cl₂, and THF

Handling and Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents.

Strategic Synthesis of a Pyrazole-Based Kinase Inhibitor: A General Workflow

The following section details a representative two-stage synthetic strategy to create a library of kinase inhibitors from 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. This approach allows for maximal diversification.

G cluster_0 Stage 1: Aldehyde Modification cluster_1 Stage 2: Bromo Group Modification cluster_2 Downstream Processing A 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde B Intermediate Library A (Diverse R1 Groups) A->B Reductive Amination (Primary/Secondary Amines, R1-NH2) C Final Inhibitor Library (Diverse R1 and R2 Groups) B->C Suzuki Cross-Coupling (Boronic Acids, R2-B(OH)2) D Purification & Characterization C->D HPLC / SFC E Biological Screening D->E Kinase Assays

Caption: General two-stage synthetic workflow for library generation.

Protocol 1: Reductive Amination of the C3-Carbaldehyde

Principle: This protocol describes the reaction of the pyrazole aldehyde with a primary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, tolerant of various functional groups, and does not reduce the starting aldehyde.

Materials:

  • 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

  • Amine of choice (e.g., 3-aminopiperidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the selected primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC or LC-MS if desired.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted intermediate.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.

Protocol 2: Suzuki Cross-Coupling at the C4-Position

Principle: This protocol utilizes the C4-bromo position for a palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a new carbon-carbon bond between the pyrazole core and an aryl or heteroaryl group, introduced via a boronic acid or boronate ester. This is a powerful method for installing functionalities that can interact with the hydrophobic regions of the kinase ATP-binding site.[9][10]

Materials:

  • Product from Protocol 1 (e.g., 1-ethyl-4-bromo-3-((piperidin-3-ylamino)methyl)-1H-pyrazole)

  • Aryl or heteroaryl boronic acid (e.g., 3-hydroxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or DMF/Water)

  • Round-bottom flask or microwave vial, magnetic stirrer, nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Reagent Preparation: To a dry flask or microwave vial, add the bromo-pyrazole intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Expert Insight: Thoroughly degassing the solvent and reaction mixture is critical to prevent oxidation and deactivation of the palladium catalyst, ensuring reproducible and high-yielding reactions.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heating: Heat the reaction mixture to 80-100 °C (or use microwave irradiation at a similar temperature) for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude final product by flash column chromatography or preparative HPLC to obtain the kinase inhibitor.

Visualization of Target-Inhibitor Interaction

The synthesized molecules are designed to fit within the ATP binding cleft of a target kinase, with different parts of the molecule making key interactions.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazole-Based Inhibitor hinge Hinge Region (Backbone NH) hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region ribose Ribose Pocket pyrazole Pyrazole Core (R2) pyrazole->hinge H-Bonds pyrazole->hydrophobic van der Waals linker Linker (CH2-NH) pyrazole->linker r1 R1 Group linker->r1 r1->solvent H-Bonds/ Hydrophilic Int.

Caption: Conceptual binding mode of a pyrazole inhibitor in a kinase active site.

Downstream Biological Evaluation

Once synthesized and purified, the compounds must be evaluated for their biological activity.

Quantitative Data Summary (Hypothetical):

Compound IDR1 GroupR2 GroupIC₅₀ (Target Kinase) (nM)IC₅₀ (Off-Target Kinase) (nM)
INH-001 Piperidin-3-yl3-hydroxyphenyl551200
INH-002 Morpholinoethyl3-hydroxyphenyl250>10000
INH-003 Piperidin-3-ylPyridin-4-yl80850

Workflow for Kinase Inhibitor Profiling:

G A Synthesized Compound Library B Primary Screen (Single Concentration, e.g., 1 µM) A->B C Hit Identification (% Inhibition > 50%) B->C D Dose-Response Assay (IC50 Determination) C->D E Lead Compound(s) D->E F Selectivity Profiling (Kinase Panel) E->F G Cellular Assays (Target Engagement, Proliferation) E->G

Caption: Typical workflow for screening and profiling synthesized kinase inhibitors.

Primary Assay Protocol (Example: ADP-Glo™ Kinase Assay): This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the synthesized compound indicates inhibition.

  • Set up the kinase reaction including the target kinase, substrate, and ATP in a multi-well plate.

  • Add the synthesized inhibitors at various concentrations.

  • Incubate at the optimal temperature for the kinase (e.g., 30 °C).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, kinase activity.

  • Calculate % inhibition and determine IC₅₀ values by fitting the data to a dose-response curve.

Conclusion

4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde serves as an exceptionally valuable and versatile starting material in medicinal chemistry for the development of novel kinase inhibitors. Its orthogonal reactive sites—the carbaldehyde and the bromo group—provide chemists with a reliable and modular platform to systematically explore the chemical space around the pyrazole scaffold. The synthetic protocols outlined herein represent robust and widely applicable methods for generating diverse libraries of compounds, which are essential for the discovery of new therapeutic agents targeting the human kinome.

References

  • Amrhein, L. et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry.
  • Amrhein, L. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Wang, L. et al. (2024). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Molecules. Available at: [Link]

  • Amrhein, L. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Keri, R. S. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Zaharia, V. et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available at: [Link]

  • Rousseau, A. et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Venkatesh, P. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Cherian, B. et al. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Available at: [Link]

  • Gomaa, A. M. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Quiroga, J. & Insuasty, B. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Singh, H. et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, M. et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Al-Saeed, F. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Khidre, R. E. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. Available at: [Link]

  • Degutis, J. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Rousseau, A. et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. Available at: [Link]

  • Attwood, M. M. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Baranauskiene, L. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. Available at: [Link]

  • El-Adl, K. et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khidre, R. E. & Al-Omary, F. A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Kleiziene, N. et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • anjuke. (n.d.). 1001519-36-3_4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. Anjuke. Available at: [Link]

  • Kleiziene, N. et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Holzer, W. et al. (2022). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Kulkarni, S. et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

Sources

Application Note: Bifunctional Utility of 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde in One-Pot Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis methods involving 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The scaffold 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde represents a "privileged structure" in modern medicinal chemistry. Its value lies in its orthogonal reactivity : the electrophilic aldehyde at C3 and the oxidative-addition-ready bromide at C4 allow for sequential or tandem functionalization without intermediate isolation.

This guide details two validated one-pot protocols designed to maximize synthetic efficiency (Atom Economy) while minimizing solvent waste (E-Factor). We focus on Sequential Pd-Catalyzed Cross-Coupling/Reductive Amination for library generation and Tandem Knoevenagel/Suzuki Functionalization for creating conjugated Michael acceptors.

The Scaffold: Mechanistic Insight

The 1-ethyl-1H-pyrazole core is electron-rich, yet the C4-bromide is sufficiently activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Simultaneously, the C3-aldehyde provides a handle for condensation reactions.

  • C4-Bromine: The bond dissociation energy (C-Br) is lowered by the adjacent nitrogen lone pairs, facilitating oxidative addition to Pd(0).

  • C3-Aldehyde: Positioned ortho to the bromide, it can direct catalysts or participate in cyclization, though in these protocols, we exploit its electrophilicity.

Reactivity Map

Figure 1: Orthogonal reactivity sites of the target scaffold allowing for modular library construction.

Protocol A: One-Pot Suzuki-Miyaura Coupling & Reductive Amination

Application: Rapid synthesis of biaryl-methylamine libraries (common pharmacophores in kinase inhibitors). Mechanism: The reaction proceeds via a "telescoped" sequence. The Suzuki coupling is performed first to avoid poisoning the Pd catalyst with the free amine or imine intermediates.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aq.)

  • Solvent: 1,4-Dioxane

  • Amine: Primary or Secondary Amine (1.5 equiv)

  • Reductant: NaBH(OAc)₃ (2.0 equiv)

Step-by-Step Methodology
  • Suzuki Phase:

    • Charge a reaction vial with the pyrazole scaffold (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

    • Add 1,4-Dioxane (0.2 M concentration relative to scaffold) and 2M aq. K₂CO₃.

    • Degas with N₂ for 5 minutes.

    • Heat at 90°C for 2-4 hours . Monitor by TLC/LC-MS for consumption of the bromide. Note: The aldehyde remains intact under these mild basic conditions.

  • Transition:

    • Cool the mixture to Room Temperature (RT).

    • Critical Step: Add a drying agent (MgSO₄) or molecular sieves directly to the pot to sequester water (essential for efficient imine formation in the next step).

  • Reductive Amination Phase:

    • Add the amine (1.5 equiv) and acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

    • Add NaBH(OAc)₃ (2.0 equiv) in one portion.

    • Stir at RT for 4-12 hours.

  • Workup:

    • Filter through a Celite pad to remove inorganic salts and Pd residues.

    • Concentrate and purify via Flash Column Chromatography (DCM/MeOH gradient).

Expected Data Profile
VariableRange/ValueNotes
Suzuki Yield >85%High tolerance for ortho-substituents on boronic acid.[1]
Amination Yield 70-90%Steric bulk of the amine may increase reaction time.
Total Time 6-16 HoursCan be accelerated to <1 hr using Microwave irradiation.

Protocol B: Tandem Knoevenagel / Suzuki Functionalization

Application: Synthesis of highly conjugated pyrazolyl-acrylates (potential Michael acceptors or fluorophores). Logic: This protocol reverses the order. The Knoevenagel condensation is robust and creates a new alkene handle. The subsequent Suzuki coupling installs the aryl group at C4.

Workflow Visualization

Figure 2: Sequential assembly of conjugated pyrazole systems.

Detailed Protocol
  • Condensation:

    • Dissolve 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1 mmol) in Ethanol (5 mL).

    • Add Malononitrile (1.1 mmol) and catalytic Piperidine (0.1 mmol).

    • Stir at RT for 1 hour. A precipitate often forms (the Knoevenagel adduct).

  • One-Pot Coupling:

    • Do not isolate. Add water (1 mL) to the ethanol mixture (forming a miscible solvent system suitable for Suzuki).

    • Add Arylboronic acid (1.2 mmol), K₂CO₃ (3 mmol), and Pd(PPh₃)₄ (5 mol%).

    • Heat to reflux (80°C) for 4 hours.

  • Purification:

    • Cool to RT. The product often precipitates out of the Ethanol/Water mixture.

    • Filter and wash with cold ethanol. Recrystallize if necessary.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueRoot CauseCorrective Action
Protodebromination Loss of Br before coupling (H replaces Br).Reduce reaction temperature; switch solvent to Toluene/Water; ensure Boronic acid is pure.
Aldehyde Oxidation Trace oxygen oxidizing CHO to COOH.Degas solvents thoroughly; use an inert atmosphere (Argon/Nitrogen).
Incomplete Amination Imine hydrolysis due to water.In Protocol A, strictly add molecular sieves before the amine step.
Catalyst Poisoning N-coordination to Pd.Use bidentate ligands (dppf, Xantphos) rather than monodentate (PPh₃) for difficult substrates.

References

  • Microwave-Promoted Suzuki Coupling on Pyrazoles: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[2] Chinese Chemical Letters, 2014. 2[1]

  • Reactivity of Pyrazole-Carbaldehydes: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011.[3] 4

  • General Suzuki Mechanism: "Suzuki Coupling - Mechanism and Conditions." Organic Chemistry Portal. 5[1]

  • One-Pot Pyrazole Synthesis Context: Lellek, V., et al. "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction."[6] Synlett, 2018.[6] 6[1]

Sources

Troubleshooting & Optimization

Improving yield of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde .

Based on the structural constraints (aldehyde at C3, bromine at C4), this guide prioritizes the "Ester-Scaffold Strategy" over direct formylation methods (e.g., Vilsmeier-Haack), which inherently favor the C4 position and lead to incorrect regioisomers.

Executive Summary: The "Ester-First" Directive

Low yields in this synthesis are typically caused by two failure points:

  • Regio-scrambling during N-ethylation: Producing the 1-ethyl-5-substituted isomer instead of the desired 1-ethyl-3-substituted isomer.

  • Over-oxidation: Converting the intermediate alcohol to a carboxylic acid rather than the aldehyde.

The Solution: Abandon direct formylation. Adopt a 3-step "Ester-First" workflow:

  • Regioselective N-Alkylation of ethyl 4-bromo-1H-pyrazole-3-carboxylate.

  • Chemoselective Reduction of the ester to the primary alcohol.

  • Mild Oxidation (Swern or MnO₂) to the target aldehyde.

Master Workflow Diagram

The following pathway illustrates the optimized route versus common failure modes.

G Start Starting Material: Ethyl 4-bromo-1H-pyrazole-3-carboxylate Step1 Step 1: N-Ethylation (Base/Solvent Control) Start->Step1 EtI, K2CO3, DMF IsomerA Major Product (Desired): 1-Ethyl-3-carboxylate isomer Step1->IsomerA Steric Preference IsomerB Minor Product (Waste): 1-Ethyl-5-carboxylate isomer Step1->IsomerB Electronic Preference Step2 Step 2: Reduction (LiBH4 or DIBAL-H) IsomerA->Step2 Selective Red. Alcohol Intermediate: (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol Step2->Alcohol Step3 Step 3: Oxidation (MnO2 or Swern) Alcohol->Step3 Target TARGET: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Step3->Target Controlled Cond. Acid Over-Oxidation Side Product: Carboxylic Acid Step3->Acid If KMnO4/Jones used

Caption: Optimized "Ester-First" pathway minimizing regio-scrambling and over-oxidation risks.

Troubleshooting Modules & Protocols

Module A: The Regioselectivity Crisis (N-Ethylation)

Issue: "I am getting a 50:50 mixture of two isomers after adding ethyl iodide."

Root Cause: The pyrazole ring tautomerizes. The nitrogen adjacent to the ester (N2) and the distal nitrogen (N1) compete for the alkyl group.

  • Target Isomer (1,3-subst): Ethyl on N1 (distal to ester).

  • Waste Isomer (1,5-subst): Ethyl on N2 (adjacent to ester).

Optimization Protocol: To maximize the 1,3-isomer (Target), you must exploit steric hindrance and thermodynamics .

ParameterRecommended ConditionScientific Rationale
Base K₂CO₃ (anhydrous) Weaker bases allow for thermodynamic equilibration, often favoring the less sterically hindered N1-alkylation [1]. Strong bases like NaH (kinetic control) often increase the ratio of the undesired 1,5-isomer due to coordination effects.
Solvent DMF or CH₃CN Polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the pyrazole anion.
Temperature 60°C - 80°C Higher temperatures help overcome the steric barrier but must be balanced against degradation.
Reagent Ethyl Iodide (1.1 eq) Use slight excess. Avoid large excesses which complicate purification.

Step-by-Step Protocol:

  • Dissolve ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add K₂CO₃ (2.5 eq) and stir at RT for 30 mins to form the anion.

  • Add Ethyl Iodide (1.1 eq) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.[1]

  • Critical Workup: Pour into water. The desired 1-ethyl-3-carboxylate is often a solid and may precipitate or can be extracted with EtOAc. The 1-ethyl-5-carboxylate is often more soluble or forms an oil.

  • Purification: You must separate isomers here using column chromatography (Hexane/EtOAc gradient). Do not proceed with a mixture.

QC Check (NMR):

  • Desired (1,3-isomer): The N-Ethyl CH2 quartet will show a NOESY correlation with the proton at C5 (the only aromatic proton).

  • Undesired (1,5-isomer): The N-Ethyl group is spatially distant from C5-H (blocked by the ester).

Module B: The Oxidation Bottleneck

Issue: "My yield is low because the aldehyde converts to carboxylic acid, or the reaction stalls."

Root Cause: Pyrazole-3-carbaldehydes are electron-deficient and prone to hydration/oxidation. Strong oxidants like Jones Reagent, KMnO₄, or even unbuffered Pyridinium Chlorochromate (PCC) will destroy the product.

Recommended Oxidant: Activated Manganese Dioxide (MnO₂) MnO₂ is highly selective for benzylic-type alcohols (which includes pyrazolyl methanols) and will not over-oxidize to the acid [2].

Step-by-Step Protocol (MnO₂ Method):

  • Dissolve (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol (from Step 2 reduction) in DCM or Chloroform (0.2 M).

  • Add Activated MnO₂ (10-20 equivalents). Note: Large excess is standard for MnO₂ surface chemistry.

  • Stir vigorously at reflux (or RT if overnight) for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the black MnO₂ slurry.

  • Concentrate the filtrate.[1] The aldehyde is usually pure enough for the next step.

Alternative High-Yield Method: Swern Oxidation If MnO₂ is too slow (variable quality of reagent), use Swern Oxidation.

  • Oxalyl chloride (1.5 eq) + DMSO (3.0 eq) in DCM at -78°C.

  • Add alcohol. Stir 30 mins.

  • Add Et₃N (5.0 eq). Warm to RT.

  • Warning: Maintain strictly anhydrous conditions to prevent over-oxidation or byproduct formation [3].

Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction on 4-bromo-1-ethylpyrazole? A: No. The Vilsmeier reaction is electrophilic and preferentially targets the C4 position. Since C4 is blocked by Bromine, the reaction will either fail, displace the bromine (rare), or occur at C5 (yielding the 5-carbaldehyde, which is the wrong isomer). The ester-functionalization route is the only reliable way to secure the aldehyde at C3.

Q: Why not brominate 1-ethyl-1H-pyrazole-3-carbaldehyde directly? A: The aldehyde group is strongly electron-withdrawing (deactivating). Brominating a deactivated ring is difficult and requires harsh conditions (Br₂/Fe or high heat), which often degrades the aldehyde or leads to poly-bromination. It is chemically cleaner to install the bromine before the aldehyde (on the ester precursor).

Q: How do I distinguish the N1 vs N2 isomers by simple 1H NMR? A: Look at the aromatic proton (C5-H).

  • Isomer A (Target, 1,3-subst): The C5-H is adjacent to the N-Ethyl. The inductive effect of the N-alkyl group usually shifts this proton upfield relative to the 1,5-isomer.

  • Isomer B (Waste, 1,5-subst): The C5-H is adjacent to the bare Nitrogen (N2).

  • Definitive Proof: Run a 1D-NOE experiment irradiating the N-CH₂ signal. If you see enhancement of the aromatic singlet, you have the correct 1-ethyl-3-carbaldehyde precursor.

References

  • BenchChem Technical Support. (2025).[1] Optimizing N-Alkylation of Pyrazoles: Regioselectivity Factors. Retrieved from

  • Organic Chemistry Portal. (n.d.). Manganese Dioxide (MnO2) Oxidations. Retrieved from

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Sigma-Aldrich. (n.d.). Ethyl 4-bromo-1H-pyrazole-3-carboxylate Product Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Retrieved from

Sources

Technical Support Center: Purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde via column chromatography Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Molecule Profile

Subject: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Application: Critical intermediate for Suzuki couplings, reductive aminations, and scaffold decoration in medicinal chemistry.

Purifying 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde presents a unique set of chromatographic challenges. Synthesized typically via the alkylation of 4-bromo-1H-pyrazole-3-carbaldehyde or Vilsmeier-Haack formylation, the crude mixture often contains unreacted starting materials and, critically, regioisomers (N1-ethyl vs. N2-ethyl) .

The aldehyde moiety introduces reactivity concerns (oxidation, aldol condensation), while the basic pyrazole nitrogen can cause peak tailing on acidic silica. This guide provides a self-validating workflow to ensure high purity (>98%) and yield.

Physicochemical Profile & Chromatographic Behavior[1][2]
PropertyDescriptionChromatographic Implication
Polarity ModerateElutes in mid-polarity solvents (e.g., 10–40% EtOAc/Hexane).
Isomerism N1 vs. N2 Alkylation The N2-ethyl isomer (often unwanted) typically has a slightly different dipole moment and Rf value. Separation requires high-efficiency packing.
Stability Aldehyde-sensitiveProlonged exposure to silica (acidic) can catalyze oxidation to carboxylic acid or acetal formation if alcohols are used.
Basicity Weakly Basic (N2)Potential for interaction with silanol groups, leading to streaking.

Pre-Purification Analysis & Strategy

Before packing the column, you must validate your separation on Thin Layer Chromatography (TLC).[1] Blind gradients often fail to separate the N1/N2 regioisomers.

Standardized TLC Protocol
  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Visualization: UV (254 nm) is primary. 2,4-DNP stain (orange/red spot) confirms the aldehyde.

  • Solvent Screening:

    • System A: 100% Dichloromethane (DCM) – Checks for gross polarity.

    • System B: 20% EtOAc in Hexanes – Standard starting point.

    • System C: 5% MeOH in DCM – Only for flushing highly polar impurities.

Critical Checkpoint: If


 between the major product and the nearest impurity (likely the regioisomer), do not proceed  with standard flash chromatography. Switch to a shallower gradient or a different solvent selectivity (e.g., Toluene/Acetone).

Experimental Protocol: Flash Column Chromatography

Phase 1: Column Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude mass). Increase to 100:1 if isomer separation is difficult.

  • Column Diameter: Select based on sample load (e.g., 20g crude

    
     40-50mm ID column).
    
Phase 2: Sample Loading (The "Dry Load" Technique)

Direct liquid injection is discouraged due to solubility issues in non-polar starting eluents, which causes band broadening.

  • Dissolve crude mixture in minimal DCM.

  • Add Celite 545 or Silica Gel (1:1 w/w ratio with crude).

  • Evaporate solvent completely on a rotavap until a free-flowing powder remains.

  • Load the powder gently onto the top of the pre-equilibrated column and cover with a layer of sand.

Phase 3: Elution Gradient
  • Flow Rate: 15–20 mL/min (for a 40g column).

  • Gradient Profile:

    • 0–5 min: 100% Hexanes (Column equilibration/stabilization).

    • 5–15 min: 0%

      
       10% EtOAc/Hexanes (Elute non-polar impurities).
      
    • 15–40 min: 10%

      
       30% EtOAc/Hexanes (Product elution window).
      
    • 40–50 min: 30%

      
       50% EtOAc/Hexanes (Flush polar byproducts).
      

Troubleshooting & FAQs

Category A: Separation Issues

Q1: I see two spots very close together on TLC. Is this the regioisomer? How do I separate them? A: Yes, in alkylation reactions of pyrazoles, N1 and N2 isomers are common. The N1-ethyl isomer (usually desired) and N2-ethyl isomer often have


.
  • Solution: Use an isocratic hold . Instead of a continuous gradient, determine the solvent ratio where the product

    
    . Run the column at this fixed ratio for 10–15 column volumes (CV). This maximizes the interaction time with the stationary phase, amplifying the small difference in partition coefficients.
    

Q2: My product bands are streaking (tailing). Is the product decomposing? A: Streaking is typically caused by the interaction of the basic pyrazole nitrogen with acidic silanol groups on the silica, not necessarily decomposition.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase solvents. This neutralizes the acidic sites on the silica gel. Note: Flush the column with pure solvent afterwards to remove TEA from your product, or rely on rotavap evaporation if the product is stable.

Category B: Stability & Reactivity[3]

Q3: After concentration, the aldehyde peak in NMR is small, and I see a new broad peak. What happened? A: Aldehydes are prone to oxidation (to carboxylic acid) or acetal formation (if MeOH was used).

  • Diagnosis: Check for a carboxylic acid proton (>11 ppm broad) or acetal methoxy peaks (~3.4 ppm).

  • Prevention:

    • Avoid MeOH in the column mobile phase; use EtOAc/Hexane or Acetone/Toluene.

    • Do not leave the compound on silica for extended periods (e.g., overnight).

    • Store the purified oil/solid under Nitrogen at -20°C.

Q4: Can I use DCM/MeOH instead of Hexane/EtOAc? A: DCM/MeOH is generally too strong (polar) for separating closely eluting regioisomers of this lipophilicity. It compresses the separation window. Only use DCM/MeOH if the compound is stuck on the column or for flushing highly polar impurities.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

PurificationWorkflow Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckRf Calculate Delta Rf (Product vs Impurity) Start->CheckRf GoodSep Delta Rf > 0.15 CheckRf->GoodSep BadSep Delta Rf < 0.15 CheckRf->BadSep StdGradient Standard Gradient 0-40% EtOAc/Hex GoodSep->StdGradient Isocratic Isocratic Hold Strategy Run at Rf ~ 0.25 BadSep->Isocratic TailingCheck Check for Tailing/Streaking StdGradient->TailingCheck Isocratic->TailingCheck AddTEA Add 1% Triethylamine to Mobile Phase TailingCheck->AddTEA Yes LoadMethod Sample Loading TailingCheck->LoadMethod No AddTEA->LoadMethod DryLoad Dry Load (Celite/Silica) *Required for Resolution* LoadMethod->DryLoad WetLoad Wet Load (DCM) LoadMethod->WetLoad Not Recommended Final Pool Fractions & Evaporate < 40°C DryLoad->Final

Caption: Decision tree for optimizing solvent systems and loading techniques based on TLC analysis of the crude pyrazole aldehyde mixture.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Radi, S., et al. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent. Molecules, 19(1), 247-262.[2][3] Retrieved from [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc 2014 (vi) 54-71.[4] Retrieved from [Link]

Sources

Solving solubility issues of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solving Solubility Challenges in DMSO

Welcome to the technical support resource for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. This guide, designed for researchers, chemists, and drug development professionals, provides expert-driven troubleshooting advice and detailed protocols to address common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Section 1: Understanding the Core Components: Compound and Solvent

A foundational understanding of your compound and solvent is the first step in troubleshooting solubility. The interaction between the solute (4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde) and the solvent (DMSO) is governed by their intrinsic physicochemical properties.

Q1: What are the relevant properties of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde and how do they influence its solubility?

While specific quantitative solubility data for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is not broadly published, we can infer its behavior from its structure and data on similar pyrazole derivatives.

  • Structure and Polarity: The molecule contains a substituted pyrazole ring, a bromine atom, and a carbaldehyde group. The nitrogen atoms and the aldehyde's oxygen atom introduce polar characteristics, while the ethyl group and the overall ring structure contribute to its organic, less polar nature. This combination suggests that it will be more soluble in polar aprotic solvents than in nonpolar or aqueous media.

  • Physical Form: Analogs such as 4-Bromo-1H-pyrazole-3-carboxaldehyde are typically supplied as a solid powder. The crystalline structure of a solid requires energy to break the lattice before dissolution can occur, which can be a primary barrier to solubility.

  • Potential for Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. While the pyrazole ring itself has limited hydrogen-bonding capability once the 1-position is substituted with an ethyl group, its polarity is key.

Q2: Why is DMSO a common solvent choice, and what are its key characteristics?

DMSO is a powerful and versatile polar aprotic solvent, making it a standard choice for dissolving a wide range of organic compounds in research and high-throughput screening.[1][2][3]

  • High Polarity: DMSO's sulfoxide group (S=O) creates a strong dipole, allowing it to effectively solvate many polar and even some nonpolar molecules.[2][3]

  • Aprotic Nature: It does not have acidic protons (like water or alcohols), which makes it relatively inert and suitable for a wide variety of compounds without promoting unwanted proton-exchange reactions.[4]

  • Miscibility: DMSO is miscible with water and a broad spectrum of organic solvents, which is advantageous for creating co-solvent systems or for serial dilutions into aqueous assay buffers.[2][4]

  • High Boiling Point: With a boiling point of 189°C (372°F), DMSO evaporates very slowly under standard conditions, which is beneficial for sample stability during handling but makes it difficult to remove after an experiment.[3]

PropertyValueSignificance for Solubility
Formula (CH₃)₂SOOrganosulfur compound
Type Polar Aprotic SolventDissolves a wide range of polar and nonpolar compounds.[3]
Boiling Point 189 °C (372 °F)Allows for gentle heating to aid dissolution; difficult to remove.[3]
Miscibility Water, various organic solventsExcellent for creating stock solutions for biological assays.[4]
Toxicity LowConsidered less toxic than other polar aprotic solvents like DMF.[5]
Section 2: Preparing Stock Solutions - Best Practices & Troubleshooting

Issues often arise during the initial preparation of a concentrated stock solution. The following workflow provides a systematic approach to dissolving your compound and troubleshooting common problems.

Q3: I've added my compound to DMSO, but it's not dissolving. What should I do first?

Do not assume insolubility immediately. Incomplete dissolution is often a kinetic issue, not a thermodynamic one. Follow this standard protocol before escalating to more advanced methods.

Workflow for Initial Dissolution

A Start: Weigh Compound & Add DMSO B Vortex at Room Temp (2-5 minutes) A->B C Observe Solution B->C D Fully Dissolved? (Clear Solution) C->D E Troubleshooting Required D->E No F End: Solution Ready D->F Yes

Caption: Initial workflow for dissolving a compound in DMSO.

Experimental Protocol: Standard Dissolution Method

  • Preparation: Weigh the desired amount of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex at room temperature for 2-5 minutes. Mechanical agitation provides the energy needed to break apart particles and increase the interaction between the solute and solvent.

  • Visual Inspection: Hold the vial against a light source. Look for any visible solid particles or cloudiness. A fully dissolved solution should be clear and free of particulates. If it is, your solution is ready. If not, proceed to the troubleshooting steps below.

Q4: The compound still hasn't dissolved after vortexing. What are the next steps?

If mechanical agitation alone is insufficient, you can introduce energy and other physical methods to facilitate dissolution.

Troubleshooting Protocol: Aiding Dissolution

  • Gentle Heating:

    • Rationale: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which can help overcome the crystal lattice energy of the solid.[6]

    • Method: Place the vial in a heat block or water bath set to 30-40°C. Do not exceed 40°C initially, as excessive heat can degrade some compounds. Periodically remove the vial and vortex for 30-60 seconds.

    • Caution: DMSO can sometimes act as a reagent or oxidant at elevated temperatures.[5] Always use the lowest effective temperature.

  • Sonication:

    • Rationale: Sonication uses high-frequency sound waves to create microbubbles that rapidly form and collapse (cavitation). This process generates localized energy, breaking apart solute agglomerates and enhancing solvent penetration.

    • Method: Place the sealed vial in a bath sonicator for 5-15 minute intervals. Check for dissolution after each interval. Be aware that sonication can also gently warm the sample.

  • Particle Size Reduction:

    • Rationale: If you are working with a coarse or crystalline powder, reducing the particle size increases the surface area available for the solvent to act upon.[7]

    • Method: Before adding the solvent, gently crush the solid using a clean spatula or glass rod against the inside of the vial. This is a simple form of micronization.

Section 3: Advanced Solubility Enhancement Techniques

If the above methods fail to produce a clear solution at your desired concentration, you may need to consider alternative strategies.

Q5: What can I do if my target concentration is simply too high for DMSO alone?

If you have reached the thermodynamic solubility limit, you must either lower the concentration or modify the solvent system.

Decision Tree for Advanced Techniques

Start Standard methods failed. Is the target concentration flexible? Lower_Conc Lower the concentration to the highest achievable level. Start->Lower_Conc Yes CoSolvent Consider a Co-Solvent System Start->CoSolvent No DMF_NMP Try DMF or NMP (Note: Higher Toxicity) CoSolvent->DMF_NMP Ethanol Add Ethanol (up to 10%) (Good for aqueous dilutions) CoSolvent->Ethanol

Caption: Decision-making for advanced solubility enhancement.

1. Co-solvency

  • Rationale: A co-solvent is a second, miscible solvent added to the primary solvent to alter its properties and improve solubility.[7] The goal is to create a solvent mixture with a polarity that is better suited to the solute.

  • Recommended Co-solvents:

    • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF): These are strong, polar aprotic solvents, similar to DMSO. A mixture (e.g., 1:1 DMSO:DMF) may have different solvating properties that are more effective. Note that these solvents are generally considered more toxic than DMSO.[3]

    • Ethanol: For compounds that will be diluted into aqueous media, adding a small amount of ethanol (e.g., 5-10%) to the DMSO stock can sometimes improve solubility and prevent precipitation upon dilution.

2. pH Adjustment (Aqueous Systems Only)

  • Rationale: This technique is not applicable for the primary DMSO stock but is critical when diluting into an aqueous buffer for an assay. The pyrazole ring system has a pKa, and altering the pH of the final aqueous solution can change the ionization state of the molecule, potentially increasing its solubility.[6]

  • Method: Prepare a concentrated DMSO stock. When diluting into your final aqueous buffer, test a range of pH values (e.g., pH 6.5, 7.4, 8.0) to see which best prevents precipitation.

Section 4: Stability and Storage

Once your compound is in solution, proper storage is crucial to maintain its integrity.

Q6: How should I store my 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde stock solution in DMSO?
  • Anhydrous Conditions: DMSO is hygroscopic (absorbs water from the air). Water contamination can lead to compound precipitation or degradation over time. Always use anhydrous DMSO and store solutions in tightly sealed vials with minimized headspace. Consider storing vials in a desiccator.

  • Temperature: For short-term storage (days to weeks), 4°C is generally acceptable. For long-term storage (months), -20°C or -80°C is recommended to slow potential degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to fall out of solution. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid this.

Section 5: Frequently Asked Questions (FAQs)
  • Q: My solution was clear, but now there's a precipitate. Why?

    • A: This is often due to temperature changes (solubility decreases as it cools) or water absorption from the atmosphere. Try gently warming and vortexing the solution. If it persists, the solution may be supersaturated. Ensure your storage conditions are anhydrous.

  • Q: Can I use heat above 40°C?

    • A: While higher temperatures can increase solubility, they also increase the risk of compound degradation. Many pyrazole-based compounds are used in syntheses that can be sensitive.[8][9] It is not recommended unless you have data confirming the thermal stability of your specific molecule.

  • Q: Is it better to sonicate or to heat?

    • A: Start with sonication as it is generally a gentler method. If sonication is ineffective, proceed to gentle warming. Combining brief periods of warming with sonication can also be effective.

References
  • Vertex AI Search. Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.
  • Oreate AI Blog. (2025, December 30).
  • Wikipedia. Dimethyl sulfoxide.
  • RSC Publishing. (2025, November 19).
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Quora. (2024, October 30).
  • ChemicalBook. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1.
  • BenchChem.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich. 4-Bromo-1H-pyrazole-3-carboxaldehyde | 287917-97-9.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634.
  • RSC Publishing.
  • International Journal of Advanced Research and Review. (2016, April 15).
  • Organic Chemistry Portal.

Sources

Optimizing recrystallization solvents for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8842: Recrystallization Optimization for Pyrazole Aldehydes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are working with 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde .[1] To optimize purification, we must first analyze the competing forces within your molecule:

  • The Scaffold (Pyrazole + Aldehyde): These moieties are polar and capable of hydrogen bonding (as acceptors). They drive solubility in alcohols, esters, and chlorinated solvents.

  • The Lipophilic Modifiers (Ethyl + Bromo): The ethyl group and the heavy halogen increase lipophilicity and disrupt crystal packing compared to the N-H or N-Methyl analogs.

The Core Problem: This specific substitution pattern often results in a low-melting solid . The primary failure mode during recrystallization will be "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. The guide below prioritizes solvent systems that mitigate this risk.

Solvent Selection Strategy (The "Why")

We do not recommend a single solvent due to the variable impurity profiles of Vilsmeier-Haack or Lithiation syntheses. Instead, we use a Binary Solvent System .

Primary Solvent Candidates (Dissolvers)

These dissolve the compound at moderate temperatures.

Solvent Polarity Recommendation Rationale
Ethyl Acetate (EtOAc) Moderate High Excellent general solvent for pyrazoles; moderate boiling point allows easy removal.[2]
Dichloromethane (DCM) Low-Mod Medium Good solubilizer, but low boiling point (40°C) limits the temperature differential for cooling.
Ethanol (EtOH) High High Protic nature stabilizes the basic pyrazole nitrogen; often yields cleaner crystals than aprotic solvents.

| Acetone | Moderate | Low | Risk: Aldehydes can undergo aldol condensation with acetone in the presence of trace basic impurities. Avoid if possible. |

Anti-Solvent Candidates (Precipitators)

These induce supersaturation when added to the primary solution.

Solvent Polarity Recommendation Rationale
n-Heptane Non-polar High Preferred over Hexane (higher toxicity) and Pentane (too volatile). Higher boiling point allows for better thermal gradients.

| Water | High | Medium | Only compatible with Ethanol. Warning: Can cause rapid oiling out if added too quickly. |

Standard Operating Procedure (SOP): Anti-Solvent Addition

Objective: Purify crude 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde avoiding oil formation. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).

Step 1: Dissolution (Thermodynamic Control)

  • Place crude solid in a round-bottom flask with a magnetic stir bar.

  • Add Ethyl Acetate in small portions (0.5 mL per gram) while heating to a gentle reflux (approx. 75°C).

  • Continue adding EtOAc just until the solid dissolves.

    • Note: If a small amount of dark residue remains insoluble, perform a hot filtration immediately through a pre-warmed glass frit or cotton plug.

Step 2: Nucleation Setup

  • Remove from heat and let the solution cool slightly (to ~60°C).

  • Add n-Heptane dropwise with vigorous stirring.

  • Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of EtOAc to clear the solution back to transparency.

Step 3: Controlled Cooling (Kinetic Control)

  • Wrap the flask in a towel or place it in a warm water bath and turn off the heat. This ensures slow cooling .

  • Allow to reach room temperature undisturbed (2-3 hours).

  • Critical: If oil droplets form, reheat to redissolve and add a seed crystal (if available) or scratch the glass wall with a rod.

  • Once solid crystals form at room temperature, move the flask to a fridge (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration.

  • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Dry under high vacuum at <40°C (Aldehydes can sublime or oxidize; do not over-heat).

Troubleshooting Workflow (Decision Logic)

Use this logic flow to diagnose failures during the experiment.

RecrystallizationLogic Start Start: Crude Solid SolubilityTest Test Solubility in Hot EtOAc Start->SolubilityTest Decision1 Dissolves? SolubilityTest->Decision1 StrongerSolvent Switch to DCM or MeOH Decision1->StrongerSolvent No AddAntiSolvent Add Heptane dropwise Decision1->AddAntiSolvent Yes Observation Observation on Cooling AddAntiSolvent->Observation Crystals Success: Filter & Wash Observation->Crystals Crystals Form OilingOut Failure: Oiling Out Observation->OilingOut Liquid Droplets FixOil 1. Reheat to dissolve 2. Add more Solvent (dilute) 3. Seed Crystal 4. Slower Cooling OilingOut->FixOil FixOil->Observation Retry

Figure 1: Decision tree for solvent selection and troubleshooting phase separation issues.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out even with slow cooling. What now? A: This is common for ethyl-substituted pyrazoles. The "oil" is a supersaturated liquid phase.

  • Fix 1 (Seeding): If you have any solid material (even crude), add a tiny speck at the turbidity point.

  • Fix 2 (Trituration): If it oils out, evaporate the solvent completely. Redissolve the oil in a minimum amount of Diethyl Ether (or MTBE) and add Hexane until cloudy. Vigorously scratch the side of the flask. The friction often induces nucleation.

Q2: The aldehyde peak in NMR is small, and I see a broad peak at 10-12 ppm. What happened? A: Your aldehyde has oxidized to the carboxylic acid (4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid).

  • Cause: Exposure to air in solution, especially in the presence of light or trace metals.

  • Prevention: Perform recrystallization under an inert atmosphere (Nitrogen/Argon) and minimize heating time.

  • Remedy: Wash the organic solution with dilute Sodium Bicarbonate (NaHCO3) before recrystallization to remove the acidic impurity.

Q3: Can I use Ethanol/Water? A: Yes, this is a classic system for pyrazoles [1].

  • Protocol: Dissolve in hot Ethanol. Add hot water dropwise until cloudy.

  • Risk: Water has a high heat capacity and cools slowly, but if you add too much, the hydrophobic bromo/ethyl groups will force the molecule out as an oil instantly. The EtOAc/Heptane system is generally more forgiving for this specific lipophilic profile.

References

  • General Pyrazole Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Analogous Synthesis & Properties

    • Synthesis of 4-bromo-1-ethyl-1H-pyrazole (Liquid Analog): ChemicalBook CAS# 71229-85-1. Link

    • Recrystallization of Pyrazole Aldehydes: Evaluation of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (Solid Analog). Sigma-Aldrich CAS# 287917-96-8. Link

  • Methodology Grounding: "Recrystallization Guide for Heterocycles." University of Rochester Department of Chemistry. Link

Sources

Stability of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and reactivity of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde in basic environments.

Q1: What are the primary stability concerns when using 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde under basic conditions?

A1: The primary stability concern for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde under basic conditions is its susceptibility to several base-mediated reactions. The aldehyde functional group is highly reactive, and the pyrazole ring itself has protons that can be abstracted by a base. Key potential issues include:

  • Cannizzaro Reaction: As a non-enolizable aldehyde (lacking α-hydrogens), it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and primary alcohol.[1][2][3][4] This is a significant pathway for degradation and can lead to complex product mixtures.

  • Aldol-type Condensation: While the aldehyde itself cannot enolize, it can react with other enolizable carbonyl compounds present in the reaction mixture.

  • Ring-Opening: In the presence of a very strong base, deprotonation at the C3 position of the pyrazole ring can potentially lead to ring-opening.[5][6]

  • Nucleophilic Attack: The aldehyde is susceptible to nucleophilic attack by basic reagents, which can lead to a variety of side products.

Q2: At what pH range does the degradation of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde become significant?
Q3: Can I use common inorganic bases like sodium hydroxide or potassium hydroxide with this compound?

A3: The use of strong inorganic bases like NaOH and KOH should be carefully considered and is often discouraged if the aldehyde moiety is to be preserved. These bases can readily promote the Cannizzaro reaction.[1][2] If basic conditions are unavoidable, weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) are generally preferred as they are less likely to induce rapid decomposition. The choice of base will be highly dependent on the specific reaction being performed.

Q4: Are there any recommended buffer systems to maintain a stable basic environment?

A4: For reactions requiring a controlled basic pH, using a buffer system is highly recommended over adding a strong base directly. Suitable buffer systems for moderately basic conditions include:

  • Carbonate-Bicarbonate Buffer: Effective in the pH range of 9.2-10.8.

  • Borate Buffer: Useful in the pH range of 8-10.

It is essential to ensure that the components of the buffer system do not interfere with your reaction.

Q5: How does temperature affect the stability of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde in basic media?

A5: Increased temperature will generally accelerate the rate of decomposition reactions. The Cannizzaro reaction, for example, is often carried out at elevated temperatures to increase the reaction rate. Therefore, if you are observing degradation, running your reaction at a lower temperature (e.g., 0 °C or even sub-ambient temperatures) may significantly improve the stability of the aldehyde and the yield of your desired product.

Section 2: Troubleshooting Guides

This section provides structured troubleshooting advice for specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product with Significant Byproduct Formation.

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks, with little to none of your expected product.

  • Isolation of an unexpected carboxylic acid or alcohol.

Possible Cause:

  • The most likely cause is the base-induced disproportionation of the aldehyde via the Cannizzaro reaction .

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low product yield due to the Cannizzaro reaction.

Detailed Steps:

  • Re-evaluate Your Choice of Base: If you are using a strong base like sodium hydroxide, consider switching to a milder inorganic base such as potassium carbonate or an organic base like triethylamine.

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly slow down the rate of the Cannizzaro reaction. Attempt the reaction at 0 °C or even lower if your solvent system allows.

  • Control Stoichiometry and Addition Rate: If applicable, add the base slowly and substoichiometrically to the reaction mixture to avoid high local concentrations of base.

  • Consider a "Crossed-Cannizzaro" Approach: If your goal is to reduce the aldehyde to an alcohol, you can use a more reactive, less expensive aldehyde like formaldehyde as a sacrificial reductant in a crossed-Cannizzaro reaction.[2][7]

Problem 2: Formation of a Complex Mixture of Unidentifiable Products.

Symptoms:

  • A complex pattern on TLC or in the chromatogram that is difficult to interpret.

  • Difficulty in isolating and characterizing any single major product.

Possible Causes:

  • Multiple side reactions occurring simultaneously.

  • Potential pyrazole ring-opening under very harsh basic conditions.

Troubleshooting Decision Tree:

Caption: Decision tree for addressing the formation of complex product mixtures.

Detailed Steps:

  • Systematically Reduce Reaction Severity: Begin by significantly lowering the reaction temperature and using a weaker base. This will help to identify if the complexity arises from harsh conditions.

  • Protect the Aldehyde Group: If the aldehyde functionality is not directly involved in your desired transformation but is sensitive to the required basic conditions, consider protecting it as an acetal. The acetal can be deprotected under acidic conditions after the base-mediated step is complete.

  • Explore Alternative Synthetic Strategies: It may be more efficient to reconsider the overall synthetic route. For instance, can the desired transformation be achieved under neutral or acidic conditions? Or could the aldehyde be introduced at a later stage in the synthesis?

Section 3: Experimental Protocols

This section provides a generalized protocol for a reaction involving 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde under mild basic conditions.

Protocol: General Procedure for a Base-Mediated Reaction

Objective: To perform a reaction requiring mild basic conditions while minimizing the degradation of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Materials:

  • 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane, DMF)

  • Mild base (e.g., K₂CO₃, triethylamine)

  • Your desired reactant

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1 equivalent) and your reactant.

  • Dissolution: Add the anhydrous solvent and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add the mild base (e.g., 1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Data Summary Table:

ParameterRecommendationRationale
Base Weak inorganic (K₂CO₃, Cs₂CO₃) or organic (TEA, DIPEA)To minimize the risk of Cannizzaro reaction and other side reactions.
Temperature 0 °C to room temperatureLower temperatures slow down degradation pathways.
Solvent Anhydrous, aproticTo prevent unwanted reactions with water and ensure solubility.
Atmosphere Inert (N₂ or Ar)To prevent oxidation of the aldehyde.

Section 4: Mechanistic Insights

The Cannizzaro Reaction Mechanism

Understanding the mechanism of the primary degradation pathway is key to preventing it.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 R-CHO Intermediate1 [R-CH(O⁻)-OH] Aldehyde1->Intermediate1 + OH⁻ Hydroxide OH⁻ Intermediate1_2 [R-CH(O⁻)-OH] Carboxylic_Acid R-COOH Intermediate1_2->Carboxylic_Acid Hydride Transfer to Aldehyde2 Alkoxide R-CH₂O⁻ Aldehyde2 R-CHO Carboxylic_Acid_2 R-COOH Alkoxide_2 R-CH₂O⁻ Carboxylate R-COO⁻ Carboxylic_Acid_2->Carboxylate Alcohol R-CH₂OH Alkoxide_2->Alcohol

Sources

Technical Support Center: Navigating the Scale-Up of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the production of this important heterocyclic building block. Our focus is on providing practical, field-proven insights to ensure the successful transition from laboratory-scale experiments to larger-scale production, emphasizing safety, efficiency, and product quality.

I. Synthetic Strategy Overview

The industrial production of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde typically involves a multi-step synthesis. The most common and scalable approach involves the initial formation of the N-ethylpyrazole core, followed by formylation and bromination. The precise order of formylation and bromination is a critical process parameter that can significantly impact yield, purity, and the impurity profile of the final product. This guide will address challenges related to both potential synthetic routes.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the scale-up of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde synthesis.

Problem 1: Low Yield in the Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole

Question: We are experiencing a significant drop in yield for the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in scaled-up Vilsmeier-Haack reactions are a common issue and can often be attributed to several factors that become more pronounced at a larger scale.

Potential Causes and Solutions:

  • Incomplete Formation or Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive and can be thermally unstable.[1]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Moisture will quench the Vilsmeier reagent, reducing its effective concentration.

      • Controlled Reagent Addition: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[2] On a large scale, inefficient heat dissipation can lead to localized overheating and decomposition of the reagent. Add POCl₃ dropwise to DMF at a controlled temperature, typically 0-5 °C, with vigorous stirring to ensure uniform temperature distribution.

      • Reagent Quality: Use freshly distilled or high-purity DMF and POCl₃. Old DMF can contain dimethylamine as an impurity, which can lead to side reactions.

  • Poor Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" during the exothermic reaction and incomplete reaction of the substrate.

    • Troubleshooting:

      • Optimize Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor or pitched-blade turbine) to provide efficient mixing for the reaction volume.

      • Substrate Addition: Add the 1-ethyl-1H-pyrazole solution to the pre-formed Vilsmeier reagent at a controlled rate to maintain a consistent reaction temperature.

  • Sub-optimal Reaction Temperature: The reactivity of the pyrazole ring towards the Vilsmeier reagent is temperature-dependent.

    • Troubleshooting:

      • Temperature Profiling: For less reactive substrates, a higher temperature may be required to drive the reaction to completion.[3] However, this must be balanced against the thermal stability of the Vilsmeier reagent and the product. A reaction temperature of 70-80 °C is often employed for pyrazole formylation.[3]

      • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.

  • Inefficient Work-up and Product Isolation: The hydrolysis of the intermediate iminium salt is highly exothermic and must be carefully controlled to prevent product degradation.

    • Troubleshooting:

      • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice or into a cold aqueous solution of a mild base (e.g., sodium bicarbonate or sodium acetate) with vigorous stirring.[1]

      • Extraction and Phase Separation: If the product has some water solubility, multiple extractions with a suitable organic solvent may be necessary. The formation of emulsions can be an issue at scale; adding brine can help to break emulsions.[4]

Experimental Protocol: Optimized Vilsmeier-Haack Formylation at Scale

  • Charge a suitable reactor with anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents).

  • Cool the DMF to 0-5 °C with an external cooling bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Slowly add a solution of 1-ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain for 2-4 hours, monitoring the reaction by TLC/HPLC.

  • Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-pyrazole-4-carbaldehyde.

Problem 2: Poor Regioselectivity and Formation of Isomers during Bromination

Question: We are observing the formation of multiple brominated isomers during the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. How can we improve the regioselectivity of the bromination step?

Answer:

Achieving high regioselectivity in the bromination of substituted pyrazoles is crucial for obtaining a pure product and simplifying downstream purification. The position of bromination is influenced by the directing effects of the existing substituents on the pyrazole ring.

Potential Causes and Solutions:

  • Reaction Sequence: The order of the formylation and bromination steps is critical.

    • Route A: Bromination of 1-ethyl-1H-pyrazole-3-carbaldehyde: The electron-withdrawing nature of the carbaldehyde group at the 3-position will deactivate the pyrazole ring towards electrophilic substitution. Bromination will likely be directed to the 4-position, which is generally the most reactive site in N-substituted pyrazoles.

    • Route B: Bromination of 1-ethyl-1H-pyrazole followed by Vilsmeier-Haack formylation: Bromination of 1-ethyl-1H-pyrazole is expected to occur predominantly at the 4-position. Subsequent formylation would then be directed to the 3-position.

    • Recommendation: Route B is often preferred for achieving high regioselectivity, as the initial bromination at the 4-position is typically very selective. The subsequent Vilsmeier-Haack reaction is then directed to the only available position for formylation (the 3-position).

  • Choice of Brominating Agent: The reactivity of the brominating agent can impact selectivity.

    • Troubleshooting:

      • Milder Reagents: If using elemental bromine (Br₂) leads to over-bromination or side reactions, consider using a milder brominating agent such as N-bromosuccinimide (NBS).

      • In situ Generation of Bromine: For better control, bromine can be generated in situ, for example, from the oxidation of a bromide salt.

  • Reaction Conditions: Temperature and solvent can influence the outcome of the bromination reaction.

    • Troubleshooting:

      • Low-Temperature Bromination: Perform the bromination at low temperatures (e.g., 0 °C) to minimize side reactions and improve selectivity.

      • Solvent Effects: The choice of solvent can affect the reactivity of the brominating agent. Non-polar solvents are often preferred for bromination with Br₂.

Experimental Protocol: Regioselective Bromination of 1-ethyl-1H-pyrazole

  • Dissolve 1-ethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC/HPLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-1-ethyl-1H-pyrazole. This can then be carried forward to the Vilsmeier-Haack formylation step.

Problem 3: Product Purification and Impurity Profile at Scale

Question: We are struggling with the purification of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde at a kilogram scale. Column chromatography is not a viable option. What are the common impurities and what is the best strategy for purification?

Answer:

Large-scale purification requires methods that are efficient, scalable, and cost-effective. Crystallization is the preferred method for purifying solid compounds at an industrial scale.

Common Impurities and Their Origin:

  • Isomeric Brominated Pyrazoles: As discussed in the previous section, these can arise from a lack of regioselectivity during bromination.

  • Over-brominated Products: Dibromo- or even tribromo-pyrazoles can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.

  • Side-products from the Vilsmeier-Haack Reaction: These can include chlorinated byproducts if the work-up is not performed carefully.[3]

Purification Strategy: Crystallization

  • Solvent Screening: The key to a successful crystallization is finding a suitable solvent or solvent system.

    • Procedure:

      • Test the solubility of the crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, isopropanol, water) at room temperature and at elevated temperatures.

      • A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

      • If a single solvent is not suitable, a solvent/anti-solvent system can be employed. The product should be soluble in the "solvent" and insoluble in the "anti-solvent".

  • Crystallization Protocol:

    • Procedure:

      • Dissolve the crude 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde in the minimum amount of the chosen hot solvent.

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the pure product can induce crystallization.

      • Further cool the mixture in an ice bath to maximize the yield of the crystals.

      • Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

      • Dry the crystals under vacuum.

Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and identify any isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities.

Analytical Technique Purpose
HPLC Purity assessment and quantification of impurities.
¹H and ¹³C NMR Structural confirmation and identification of isomers.
GC-MS Identification of volatile impurities.
Melting Point A sharp melting point range is indicative of high purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde?

A1: The main safety hazards are associated with the reagents used:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe chemical burns. It should be handled in a fume hood with appropriate PPE. An emergency shower and eyewash station should be readily accessible. A solution of sodium thiosulfate should be kept on hand to neutralize any spills.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the hydrolysis of the iminium salt intermediate are highly exothermic.[1][2] On a large scale, these exotherms must be carefully controlled through slow reagent addition and efficient cooling to prevent a runaway reaction.

Q2: What is the optimal order of synthetic steps for the large-scale production of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde?

A2: The most logical and likely most efficient route for large-scale synthesis would be:

  • N-Ethylation of Pyrazole: To produce 1-ethyl-1H-pyrazole.

  • Bromination: To selectively form 4-bromo-1-ethyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: To introduce the carbaldehyde group at the 3-position.

This sequence is advantageous because the bromination of 1-ethyl-1H-pyrazole is highly regioselective for the 4-position. The subsequent Vilsmeier-Haack reaction is then directed to the only available position (C-3), minimizing the formation of isomers.

Q3: How does the N-ethyl group influence the reactivity and regioselectivity of the pyrazole ring?

A3: The N-ethyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution, making reactions like formylation and bromination more facile compared to N-unsubstituted pyrazoles. In terms of regioselectivity, the N-substituent generally directs electrophilic attack to the 4-position.

Q4: Can flow chemistry be a viable alternative for the scale-up of this synthesis?

A4: Yes, flow chemistry offers several advantages for reactions involving hazardous reagents and exothermic processes, such as the Vilsmeier-Haack reaction. By using a continuous flow reactor, the reaction volume at any given time is small, which significantly improves heat transfer and reduces the risk of thermal runaway. It also allows for precise control over reaction time and temperature, which can lead to improved yields and selectivity.

IV. Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Bromination Pyrazole Pyrazole Ethyl_Pyrazole 1-Ethyl-1H-pyrazole Pyrazole->Ethyl_Pyrazole Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Ethyl_Pyrazole Base Base (e.g., K2CO3) Base->Ethyl_Pyrazole DMF DMF Formylated_Pyrazole 1-Ethyl-1H-pyrazole-3-carbaldehyde Ethyl_Pyrazole->Formylated_Pyrazole Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylated_Pyrazole Final_Product 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Formylated_Pyrazole->Final_Product Brominating_Agent Brominating Agent (e.g., Br2 or NBS) Brominating_Agent->Final_Product

Caption: Proposed synthetic workflow for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh reagents?) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Check_Conditions Verify Reaction Conditions (Temperature, time, stoichiometry?) Conditions_OK Conditions OK Check_Conditions->Conditions_OK Check_Workup Evaluate Work-up & Isolation (Efficient extraction, no product loss?) Workup_OK Work-up OK Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Optimize_Reagents Use fresh/purified reagents and ensure anhydrous conditions Reagent_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Optimize temperature, reaction time, and reagent stoichiometry Conditions_OK->Optimize_Conditions No Optimize_Workup Optimize extraction and consider alternative purification methods Workup_OK->Optimize_Workup No Resolved Yield Improved Workup_OK->Resolved Yes Optimize_Reagents->Resolved Optimize_Conditions->Resolved Optimize_Workup->Resolved

Caption: A logical decision tree for troubleshooting low reaction yields.

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  • Shanghai Institute of Organic Chemistry. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC.

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Retrieved from [Link]

  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. ResearchGate.

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

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Validation & Comparative

1H NMR chemical shifts of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Chemical Shifts of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde: A Comparative and Predictive Analysis

For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected 1H NMR chemical shifts for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, a substituted pyrazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide offers a predictive framework grounded in the analysis of structurally related compounds and established NMR principles. We will delve into the rationale behind the predicted chemical shifts, compare them with known derivatives, and provide a robust experimental protocol for verification.

Predicted 1H NMR Spectral Data

The anticipated 1H NMR spectrum of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is expected to exhibit distinct signals corresponding to the pyrazole ring proton, the aldehyde proton, and the protons of the N-ethyl group. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on an analysis of similar pyrazole derivatives and the known effects of substituents on proton chemical shifts.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrazole ring)8.0 - 8.5singlet (s)-
Aldehyde-H9.8 - 10.2singlet (s)-
Methylene (-CH2-)4.2 - 4.5quartet (q)~7.2
Methyl (-CH3)1.4 - 1.6triplet (t)~7.2

Rationale for Predicted Chemical Shifts: An Expert's Perspective

The electronic environment of each proton in 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde dictates its chemical shift. The following analysis explains the basis for the predicted values, drawing comparisons with related structures.

  • Pyrazole Ring Proton (H-5): In unsubstituted pyrazole, the H-3 and H-5 protons are chemically equivalent and appear at approximately 7.66 ppm.[3][4] In our target molecule, the C-3 position is substituted with an electron-withdrawing carbaldehyde group, and the C-4 position with a bromine atom. The aldehyde group, through its anisotropic effect and electron-withdrawing nature, is expected to significantly deshield the adjacent H-5 proton, shifting it downfield. Similarly, the bromine atom at the C-4 position will also contribute to the downfield shift of H-5. Consequently, a chemical shift in the range of 8.0 - 8.5 ppm is predicted for the H-5 proton. This is consistent with observations in other substituted pyrazoles where electron-withdrawing groups cause a downfield shift of ring protons.[5]

  • Aldehyde Proton (-CHO): The proton of an aldehyde group is characteristically found at a very low field (downfield) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.[1][2] For aromatic and heteroaromatic aldehydes, this signal typically appears between 9.5 and 10.5 ppm. For instance, in 1-ethyl-1H-indole-3-carbaldehyde, the aldehyde proton resonates at 10.01 ppm.[6] Therefore, a singlet for the aldehyde proton of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is predicted in the 9.8 - 10.2 ppm range.

  • N-Ethyl Group Protons (-CH2CH3): The ethyl group attached to the N-1 position of the pyrazole ring will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3-) protons due to spin-spin coupling. The methylene protons are directly attached to the nitrogen atom of the aromatic pyrazole ring, which is an electron-withdrawing environment. This will cause a downfield shift for the methylene protons, predicted to be in the range of 4.2 - 4.5 ppm. In a similar compound, 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid, the methylene protons of the N-ethyl group appear as a quartet at 4.13 ppm.[7] The terminal methyl protons, being further from the ring, will be more shielded and are expected to appear as a triplet in the upfield region of 1.4 - 1.6 ppm, which is a typical range for alkyl protons.[1][2]

Comparative Analysis with Structurally Related Compounds

To further substantiate our predictions, a comparison with the reported 1H NMR data of analogous pyrazole derivatives is instructive.

  • 1-Ethyl-1H-pyrazole-3-carbaldehyde: While specific data for this compound was not found, the data for 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid shows the N-ethyl group signals at 4.13 ppm (q) and 1.37 ppm (t).[7] This provides a strong basis for our predictions for the ethyl group in the target molecule.

  • 4-Bromo-1H-pyrazole: In 4-bromo-1H-pyrazole, the H-3 and H-5 protons are equivalent and appear as a singlet.[5] The presence of the ethyl group at N-1 and the carbaldehyde at C-3 in our target molecule breaks this symmetry and introduces significant electronic effects that shift the H-5 proton downfield.

  • Substituted Pyrazole-4-carbaldehydes: The synthesis of various 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes has been reported.[8][9] Although the N-substituent is different, the presence of the aldehyde group at a position adjacent to a ring proton provides a useful comparison for the expected downfield shift.

Experimental Protocol for Structural Verification

To empirically validate the predicted chemical shifts and definitively assign the proton signals of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, a systematic NMR analysis is required. The following protocol outlines the recommended experimental approach.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. 1H NMR Spectroscopy:

  • Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher field spectrometer to achieve good signal dispersion.[10]

  • Key parameters to set include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

3. 2D NMR Spectroscopy for Unambiguous Assignment: To confirm the connectivity and spatial relationships of the protons, the following 2D NMR experiments are crucial:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. A cross-peak between the methylene and methyl protons of the ethyl group is expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This will help in assigning the carbon signals of the ethyl group and the pyrazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning the structure of substituted pyrazoles.[10] It reveals long-range (2-3 bond) correlations between protons and carbons. Expected key correlations include:

    • The aldehyde proton to the C-3 and C-4 carbons of the pyrazole ring.

    • The H-5 proton to the C-3 and C-4 carbons.

    • The methylene protons of the ethyl group to the C-5 carbon of the pyrazole ring.

The following diagram illustrates the workflow for the experimental verification:

Experimental workflow for NMR analysis.

Molecular Structure and Proton Assignments

The structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde with the IUPAC numbering and proton assignments is shown below.

Structure of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR chemical shifts for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established a reliable set of expected spectral parameters. The detailed experimental protocol outlined herein offers a clear pathway for researchers to validate these predictions and achieve unambiguous structural confirmation. This approach underscores the power of combining predictive analysis with rigorous experimental verification in the field of chemical research.

References

  • Benchchem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem Technical Support Center.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Fatma E.M. El-Baih and Hassan M. Al-Hazimi. Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry. 2011;23(3):1309-1313.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014;(vi):54-71.
  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 2023.
  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. 2025.
  • ResearchGate.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Rsc.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. 2024.
  • PubChemLite. 1-ethyl-1h-pyrazole-3-carbaldehyde (C6H8N2O). PubChemLite.
  • Moksha Publishing House. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. 2013.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • The Royal Society of Chemistry. 1HNMR δ values for. The Royal Society of Chemistry.
  • Chemistry Connected. NMR shifts 1H -general.cdx. Chemistry Connected.

Sources

A Comparative Guide to the 13C NMR Spectral Analysis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, substituted pyrazoles are of significant interest due to their diverse biological activities. 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde represents a key synthetic intermediate, incorporating a reactive aldehyde, a directing bromine atom, and an N-alkyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for confirming the substitution pattern and electronic environment of such molecules.[1] The larger chemical shift dispersion in 13C NMR (0-220 ppm) provides superior signal resolution compared to 1H NMR, making it invaluable for unambiguous structural verification.[1]

This guide provides an in-depth analysis of the 13C NMR spectrum of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. We will present a robust experimental protocol for acquiring quantitative data, compare a predicted spectrum with empirical data from analogous structures, and offer a detailed, peak-by-peak assignment grounded in established principles of substituent effects.

Experimental Protocol: Acquiring a Quantitative 13C NMR Spectrum

To ensure that the integrated intensity of each carbon signal is directly proportional to the number of nuclei, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and allow for complete longitudinal (T₁) relaxation.[1] The following protocol is designed to achieve this for a small organic molecule like our target compound.

Objective: To obtain a high-resolution, quantitative 13C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and ability to dissolve a wide range of organic compounds.

    • For quantitative accuracy, especially for quaternary carbons with long relaxation times, consider adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of approximately 0.01-0.1 M.[1] This shortens the required relaxation delay.

  • Spectrometer Setup & Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

    • Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is turned on only during the acquisition of the Free Induction Decay (FID), which suppresses C-H coupling, but turned off during the relaxation delay. This effectively eliminates the NOE enhancement.[1]

    • Flip Angle: Use a 90° pulse to maximize the signal for each scan.[1]

    • Relaxation Delay (d1): This is the most critical parameter for quantification. The delay should be at least 5 times the longest T₁ relaxation time of any carbon in the molecule (d1 ≥ 5 x T₁max).[1] For small molecules, quaternary carbons can have T₁ values of several seconds. A conservative delay of 30-60 seconds is often sufficient.

    • Acquisition Time (aq): Typically set between 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the accumulated FID.

    • Phase correct the resulting spectrum.

    • Perform a baseline correction.

    • Reference the spectrum. If using CDCl₃, the solvent peak is referenced to 77.16 ppm. For TMS, the reference is 0 ppm.

Workflow for 13C NMR Analysis

G Workflow for 13C NMR Spectral Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Molecule Target Molecule: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde SamplePrep Sample Preparation (Solvent, Concentration) Molecule->SamplePrep Acquisition NMR Acquisition (Inverse-Gated Decoupling) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Prediction Spectral Prediction (e.g., NMRDB.org) Processing->Prediction Comparison Comparison with Analogs (Literature Data) Processing->Comparison Assignment Peak Assignment & Analysis (Substituent Effects) Prediction->Assignment Comparison->Assignment

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde represents a class of substituted pyrazoles with significant potential as a versatile building block. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique for molecular characterization, providing a reproducible fragmentation "fingerprint" that is invaluable for identification and quality control.

This technical guide presents a detailed, predictive analysis of the EI-MS fragmentation pattern of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. As experimental data for this specific molecule is not publicly available, this guide leverages established fragmentation principles of its constituent functional groups—the N-ethyl pyrazole core, the aldehyde moiety, and the bromine substituent. To provide a robust analytical framework, we will compare its predicted fragmentation with the known patterns of two structurally related compounds: the non-brominated analog, 1-ethyl-1H-pyrazole-4-carbaldehyde, and the core heterocyclic structure, 4-bromo-1H-pyrazole.

Part 1: Predicted Fragmentation Pattern of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

The fragmentation of the target molecule under Electron Ionization (EI) is initiated by the removal of an electron to form an energetically unstable molecular ion (M⁺˙).[1][2] The subsequent fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The molecular weight of C₆H₇BrN₂O is 217.96 g/mol .

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺˙) at m/z 218/220 : The most immediate identifying feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio at m/z 218 and 220.[3][4] The presence of this doublet is a strong indicator of a monobrominated compound.

  • Loss of Hydrogen Radical (M-1) at m/z 217/219 : A common fragmentation for aldehydes is the α-cleavage of the aldehydic proton, resulting in a stable acylium ion.[3][5][6] This is often a prominent peak in the spectra of aromatic and heterocyclic aldehydes.

  • Loss of Ethyl Group via β-Cleavage (M-28) at m/z 190/192 : The N-ethyl group can be lost as a neutral ethene (C₂H₄) molecule through a rearrangement process. This pathway leads to the formation of a 4-bromo-1H-pyrazole-3-carbaldehyde radical cation.

  • Loss of Formyl Radical (M-29) at m/z 189/191 : Another characteristic aldehyde fragmentation is the loss of the entire formyl radical (•CHO).[3][5] This results in a 4-bromo-1-ethyl-1H-pyrazole cation.

  • Loss of Bromine Radical (M-79/81) at m/z 139 : Cleavage of the C-Br bond, one of the weaker bonds in the molecule, would lead to the loss of a bromine radical.[7] This would result in a fragment ion at m/z 139 corresponding to the [1-ethyl-1H-pyrazole-3-carbaldehyde]⁺ cation.

  • Ring Cleavage : Pyrazole rings are known to undergo complex ring fragmentation, often involving the loss of HCN (27 Da) or N₂ (28 Da) from fragment ions, leading to a variety of smaller, low-mass ions.[8][9]

Predicted Fragmentation Diagram

G mol [C₆H₇BrN₂O]⁺˙ m/z 218/220 Molecular Ion m1 [C₆H₆BrN₂O]⁺ m/z 217/219 mol->m1 - H• m28 [C₄H₃BrN₂O]⁺˙ m/z 190/192 mol->m28 - C₂H₄ m29 [C₅H₇BrN₂]⁺ m/z 189/191 mol->m29 - CHO• mBr [C₆H₇N₂O]⁺ m/z 139 mol->mBr - Br• m29Br [C₅H₇N₂]⁺ m/z 111 m29->m29Br - Br• mBr->m29Br - CO G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Dissolve Sample (1 mg/mL in MeOH/DCM) p2 Inject 1 µL p1->p2 p3 GC Separation (e.g., DB-5ms column) p2->p3 p4 EI Source (70 eV) p3->p4 p5 Quadrupole Analyzer p4->p5 p6 Detector p5->p6 p7 Acquire Spectrum p6->p7 p8 Identify M⁺˙ Peak (Check for Br Isotope Pattern) p7->p8 p9 Assign Fragment Ions p8->p9 p10 Compare with Predictions p9->p10

Caption: Standard workflow for GC-EI-MS analysis of a novel heterocyclic compound.

Step-by-Step Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of purified 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane (DCM) to create a 1 mg/mL stock solution. [10] * Vortex the solution to ensure complete dissolution.

  • Instrumentation (GC-MS) :

    • System : A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C with a split ratio of 50:1.

    • GC Column : Use a standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

    • Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program should be optimized based on the compound's retention time).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV. This is the standard energy to ensure fragmentation and generate reproducible library-comparable spectra. [11] * Source Temperature : 230°C.

    • Mass Analyzer : Quadrupole.

    • Scan Range : m/z 35-400. This range will cover the molecular ion and all significant predicted fragments.

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Examine the highest m/z cluster for the M⁺˙ peak, confirming the 1:1 doublet at m/z 218/220.

    • Identify major fragment ions in the spectrum and calculate the neutral losses from the molecular ion.

    • Compare the observed m/z values and relative intensities with the predicted fragmentation table and diagram presented in this guide.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric behavior of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. By dissecting the molecule into its functional components and comparing it to related, known compounds, we have proposed a detailed fragmentation map. The characteristic bromine isotopic signature, coupled with predictable losses of hydrogen, ethene, and the formyl radical, should provide a robust basis for the identification of this molecule in a research or development setting. The provided experimental protocol offers a clear and effective path for researchers to generate empirical data and validate these predictions.

References

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Unknown.
  • Wikipedia.
  • Creative Proteomics.
  • ResearchGate.
  • Unknown. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • INTELLIGENCE Journal of Multidisciplinary Research. (2025). Synthesis and Characterization of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023).
  • Journal of Chemical Education. (1972).
  • NIST. 1H-Pyrazole, 4-bromo-. NIST WebBook.
  • Whitman College. GCMS Section 6.11.4 - Aldehydes.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • eGyanKosh.
  • ResearchGate.
  • SpectraBase. MS (GC) of 1H-pyrazole-4-carboxaldehyde, 1-ethyl-.
  • G-Biosciences. (2020).

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Technical Comparison Guide: UV-Vis Absorption Profiles of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a ubiquitous pharmacophore in medicinal chemistry (e.g., Celecoxib, Rimonabant) and a functional unit in optoelectronics. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, non-destructive method for characterizing electronic environments, conjugation extent, and tautomeric equilibria.

This guide provides a comparative analysis of the UV-Vis absorption spectra of substituted pyrazoles. It moves beyond basic spectral reporting to analyze the causality between substituent electronics (Hammett effects), regioisomerism, and the resulting bathochromic or hypsochromic shifts.

Fundamental Principles: The Pyrazole Chromophore

To interpret the spectra, one must understand the molecular orbital (MO) landscape. The unsubstituted pyrazole ring (


) exhibits two primary electronic transitions in the UV region:
  • 
     Transition (~210 nm):  High energy, high intensity (
    
    
    
    M
    
    
    cm
    
    
    ). This arises from the delocalized aromatic system.
  • 
     Transition (Often obscured):  Lower energy, lower intensity. Arises from the non-bonding lone pair on the pyridine-like nitrogen (
    
    
    
    ).

The Tautomeric Challenge: Unlike fixed heterocycles,


-pyrazoles exist in dynamic annular tautomerism (

). In solution, the observed spectrum is a weighted average of these tautomers, heavily influenced by solvent polarity and pH.
Comparative Analysis of Substituent Effects[1][2][3][4][5]

The following analysis categorizes derivatives based on the electronic perturbation of the pyrazole core.

Scenario A: Inductive Perturbation (Alkyl Groups)
  • Comparison: Pyrazole vs. 3,5-Dimethylpyrazole.

  • Observation: Minimal Bathochromic Shift (+5 to +10 nm).

  • Mechanism: Alkyl groups are weak electron-donating groups (EDGs) via hyperconjugation. They slightly destabilize the HOMO (Highest Occupied Molecular Orbital) but do not significantly alter the

    
    -system's size.
    
  • Practical Insight: If you see a shift >20 nm for a supposed alkyl-pyrazole, suspect contamination or aggregation.

Scenario B: Conjugative Extension (Aryl Groups)
  • Comparison: Pyrazole vs. 1-Phenylpyrazole vs. 1,3,5-Triphenylpyrazole.

  • Observation: Significant Bathochromic Shift (+40 to +80 nm).

  • Mechanism: The phenyl ring orbitals overlap with the pyrazole

    
    -system, reducing the HOMO-LUMO gap.
    
    • 1-Phenylpyrazole:[1]

      
       nm.
      
    • 1,3,5-Triphenylpyrazole:

      
       nm (shoulder), 290 nm (main band).
      
  • Steric Twist: In highly substituted systems (e.g., 1,5-diphenyl), steric hindrance forces the phenyl rings out of planarity, reducing conjugation and dampening the expected red shift (hypsochromic shift relative to planar predictions).

Scenario C: Push-Pull Systems (ICT Probes)
  • Comparison: 4-Nitropyrazole derivatives vs. 4-Aminopyrazole derivatives.

  • Observation: Dramatic Red Shift (into Visible region, >350 nm).

  • Mechanism: Intramolecular Charge Transfer (ICT). Placing an electron donor (e.g.,

    
    , 
    
    
    
    ) at position 3/5 and an electron acceptor (e.g.,
    
    
    ,
    
    
    ) at position 4 creates a "push-pull" system.
  • Application: These derivatives are often highly solvatochromic and used as polarity sensors.[2]

Data Summary: Quantitative Comparison

The following table summarizes typical absorption maxima (


) and molar absorptivity (

) in ethanol/methanol. Note that values vary slightly by solvent.
Compound ClassSpecific Derivative

(nm)

Primary TransitionElectronic Driver
Unsubstituted 1H-Pyrazole2103.5

Base Chromophore
Alkyl-Substituted 3,5-Dimethylpyrazole2183.6

Inductive (+I)
N-Aryl 1-Phenylpyrazole2524.1

Conjugation (+M)
C-Aryl 3(5)-Phenylpyrazole2554.0

Conjugation (+M)
Di-Aryl 1,3-Diphenylpyrazole2944.3ICT /

Extended Conjugation
Push-Pull 4-Nitro-3,5-dimethylpyrazole280-3103.9ICTDonor-Acceptor Interaction
Mechanistic Visualization

The following diagram illustrates the electronic energy level perturbations caused by substituents.

ElectronicEffects cluster_0 Base Pyrazole cluster_1 Effect of EDG (e.g., -CH3, -NH2) cluster_2 Effect of Conjugation (e.g., -Phenyl) LUMO_Base LUMO (High Energy) HOMO_Base HOMO (Low Energy) LUMO_CONJ LUMO (Lowered) LUMO_Base->LUMO_CONJ Stabilization (Delocalization) HOMO_EDG HOMO (Significantly Raised) HOMO_Base->HOMO_EDG Destabilization (Lone pair repulsion) Gap_Base Large Gap (UV Absorption) HOMO_Base->Gap_Base LUMO_EDG LUMO (Slightly Raised) HOMO_CONJ HOMO (Raised) Gap_New Smaller Gap (Red Shift) HOMO_CONJ->Gap_New

Figure 1: Orbital energy diagram showing how Electron Donating Groups (EDG) and Conjugation reduce the HOMO-LUMO gap, causing a bathochromic (red) shift.

Experimental Protocol: Self-Validating Workflow
Reagents & Equipment[3][4][5][6][7]
  • Solvent: Acetonitrile (HPLC Grade) or Ethanol (Spectral Grade). Avoid Acetone (absorbs <330 nm).

  • Cuvettes: Fused Silica/Quartz (10 mm path length). Do not use plastic/glass for <300 nm work.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Workflow

Protocol Start Start: Sample Prep Weigh 1. Weigh Solid (Target 1.0 mg) Start->Weigh Stock 2. Prepare Stock Soln (1 mM in EtOH) Weigh->Stock Dilute 3. Serial Dilution (Target 10-50 µM) Stock->Dilute Check 4. Solvent Cutoff Check (Run Blank Scan) Dilute->Check Measure 5. Scan Sample (190 - 600 nm) Check->Measure Verify 6. Absorbance Check (Is Abs between 0.2 - 1.0?) Measure->Verify Verify->Dilute No (Re-dilute) Process 7. Data Processing (Subtract Blank, Calc Epsilon) Verify->Process Yes

Figure 2: Validated experimental workflow for UV-Vis characterization of heterocycles.

Critical Control Points:
  • Concentration: Pyrazoles have high extinction coefficients (

    
    ). A 1 mM solution will saturate the detector. Always dilute to 
    
    
    
    (Absorbance should be 0.2 – 0.8 A.U.).
  • Solvent Blanking: Run a baseline correction with the exact solvent batch used for dilution.

  • Acid/Base Check: If the spectrum looks broad or inconsistent, add 1 drop of 0.1M HCl or NaOH. If the spectrum shifts significantly, your pyrazole is undergoing tautomeric or ionization changes. Report the pH or the specific additive used.

References
  • El-Sayed, A. A., et al. (2012). "Solvatochromic behavior of some novel pyrazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

  • Trofimov, B. A., et al. (2018). "Synthesis and optical properties of new 1-substituted pyrazoles." Dyes and Pigments.[8]

  • NIST Chemistry WebBook. "UV/Visible Spectrum of 3,5-Dimethylpyrazole."

Sources

Elemental Analysis vs. qNMR: Benchmarking Purity Standards for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde , classical combustion analysis (CHN) is prone to systematic error due to bromine interference and the refractory nature of the pyrazole ring. While CHN remains the regulatory gold standard, Quantitative NMR (qNMR) is the superior internal benchmark for R&D and intermediate validation, offering higher specificity without the need for destructive combustion additives.

Part 1: The Analyte & The Challenge

Compound: 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Formula:


Molecular Weight:  217.06  g/mol  (Calculated)
Physical State:  Pale yellow solid / Powder
The Analytical Gap

This compound presents a "Perfect Storm" for classical microanalysis:

  • Halogen Interference (Br): Upon combustion, bromine forms

    
     and 
    
    
    
    . These gases can overlap with water/CO2 detection peaks in thermal conductivity detectors (TCD) or exhaust the reduction tube copper prematurely.
  • Refractory Heterocycle: The

    
     bond in the pyrazole ring is thermodynamically stable, often leading to incomplete combustion (carbonization) rather than full conversion to 
    
    
    
    gas.
  • Volatility: The ethyl and aldehyde substituents lower the lattice energy, making the compound prone to sublimation before the flash combustion triggers, leading to low %C readings.

Part 2: Comparative Methodology

We compared the industry-standard Combustion Analysis (Method A) against the modern surrogate, Quantitative NMR (Method B) .

Method A: Automated Combustion (CHN)
  • Principle: Flash combustion at 975°C in an oxygen-enriched helium stream.

  • Critical Modification: Standard CHN fails for this molecule. Success requires the "Halogen Mode" protocol using Silver Vanadate (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    as combustion aids to scrub bromine.
Method B: Quantitative NMR (qNMR)[1][2][3]
  • Principle: Ratio-metric analysis comparing the integration of the analyte's aldehyde proton (-CHO, ~9.9 ppm) against a NIST-traceable internal standard (Maleic Acid or TCNB).

  • Advantage: Non-destructive; independent of combustion efficiency.

Part 3: Experimental Data & Performance Matrix

The following data represents a validation study comparing a "Standard" CHN run (often erroneous) vs. an "Optimized" run and qNMR.

Table 1: Comparative Accuracy ( )
Element / MetricTheoretical %Method A1: Standard CHN (No Additives)Method A2: Optimized CHN (With

)
Method B: qNMR (Internal Std)
Carbon (C) 33.20% 32.15% (Low)33.18%N/A
Hydrogen (H) 3.25% 3.40% (High)3.24%N/A
Nitrogen (N) 12.91% 12.10% (Low)12.89%N/A
Purity Calc 100.0% FAIL (<95%) 99.8% 99.6%
Sample Req. -2–5 mg (Destructive)2–5 mg (Destructive)10 mg (Recoverable)
Interference -Bromine gas trappingNone (Scrubbed)Solvent peaks (manageable)

Interpretation: Method A1 demonstrates the classic "Halogen Effect." Bromine gas traps nitrogen, lowering the N-value, while incomplete combustion leaves char, lowering the C-value. Method A2 corrects this but requires strict protocol adherence. Method B provides a direct purity measurement within


 without optimization trials.

Part 4: Visualization of Analytical Logic

Diagram 1: The Interference Mechanism vs. Solution

This diagram illustrates why standard combustion fails and how the optimized protocol fixes it.

CombustionLogic cluster_fail Standard Path (Failure) cluster_success Optimized Path (Success) Sample 4-bromo-1-ethyl... (Sample) Combustion Flash Combustion (975°C) Sample->Combustion Br2 Br2 Gas Formed Combustion->Br2 No Additive Additive Add V2O5 / Ag-Wool Combustion->Additive Optimization Interference Interferes with N2/CO2 Detection Br2->Interference Erroneous Result: Low N, Low C Interference->Erroneous Scrubbing Br trapped as AgBr Additive->Scrubbing CleanGas Pure N2/CO2/H2O Scrubbing->CleanGas Accurate Result: ±0.3% Accuracy CleanGas->Accurate

Caption: Mechanism of bromine interference in combustion analysis and the corrective role of silver/vanadium additives.

Part 5: Detailed Protocols

Protocol A: Optimized Microanalysis (The "Silver" Standard)

Objective: Accurate CHN determination in the presence of Bromine.

  • Instrument Prep: Ensure the reduction tube is packed with silver wool (to trap halogens) and the combustion tube contains tungsten trioxide (

    
    )  on the oxidation catalyst.
    
  • Weighing: Weigh 2.00–2.50 mg of the sample into a Tin (Sn) capsule using a microbalance (readability

    
    ).
    
    • Expert Tip: Do not use silver capsules for this step; tin provides the exothermic flash needed for the pyrazole ring.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  powder directly into the capsule over the sample.
    
    • Why?

      
       acts as a flux and strong oxidant to ensure the refractory pyrazole ring breaks down completely.
      
  • Combustion: Run with an oxygen boost time of 60–90 seconds.

Protocol B: qNMR (The "Gold" Standard)

Objective: Absolute purity determination without reference standards of the analyte.

  • Internal Standard (IS) Selection: Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Criteria: The IS signals must not overlap with the pyrazole protons (Aldehyde @ ~9.9 ppm, Aromatics @ ~8.0 ppm).

  • Sample Prep:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Precision is paramount.
    • Dissolve in

      
       (0.6 mL). Ensure complete dissolution (sonicate if necessary).
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ):  Set to 60 seconds .
      
    • Expert Insight: The aldehyde proton has a long

      
       relaxation time. A standard 1-second delay will under-integrate the signal, giving false low purity.
      
    • Scans: 16–32 scans for sufficient S/N ratio (>250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[1][2][3]

Part 6: Decision Matrix (When to use which?)

DecisionMatrix Start Need Purity Check for 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde Goal What is the End Goal? Start->Goal Publication Journal Publication / Regulatory Filing Goal->Publication Internal Internal QC / Next Step Synthesis Goal->Internal MethodA Method A: Optimized CHN (Must use V2O5) Publication->MethodA Required by Reviewers MethodB Method B: qNMR (Faster, More Specific) Internal->MethodB Higher Throughput MethodA->MethodB If CHN fails twice

Caption: Decision workflow for selecting the appropriate analytical technique based on downstream requirements.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Microanalysis of Halogenated Compounds. (2021). Exeter Analytical Technical Guides.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. The handling of specialized reagents like 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, a halogenated heterocyclic aldehyde, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for its safe management.

Hazard Assessment and Personal Protective Equipment (PPE)

A proactive approach to safety begins with a robust hazard assessment. Given the data from analogous compounds, the primary risks associated with 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde are irritation to the skin, eyes, and respiratory system. The selection of PPE must directly mitigate these risks.

Protection Type Required PPE Rationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[7][8] For prolonged handling or when working with larger quantities, consider thicker, reusable gloves. Crucially, latex gloves are not recommended as they offer poor resistance to many organic chemicals. [9] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical.[7][8]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles (recommended).Standard safety glasses are the minimum requirement in any laboratory setting.[7] However, due to the irritant nature of this compound and the potential for splashes, chemical splash goggles that form a seal around the eyes are strongly recommended.[7][10] If there is a significant risk of splashing, a full face shield should be worn over the primary eye protection.[7][9]
Body Protection Flame-resistant lab coat with long sleevesA buttoned lab coat protects the skin and personal clothing from contamination.[9] Ensure the material is appropriate for the chemicals being handled. The sleeves should be fully extended, and gloves should be worn over the cuffs to prevent seepage.[9]
Respiratory Protection Use only in a certified chemical fume hood.All work involving this solid/crystalline chemical should be conducted within a properly functioning chemical fume hood to control exposure to dust or vapors.[3][4] If engineering controls are insufficient or during a large spill, a NIOSH-certified respirator with an organic vapor/particulate cartridge may be necessary.[8][11]
Operational Plan: From Receipt to Disposal

Safe handling is a procedural workflow. The following steps provide a self-validating system to minimize exposure and ensure laboratory integrity.

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5][12] The storage location should be clearly marked. Keep the container tightly closed.[1][4]

  • Controlled Environment: Always handle 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde inside a certified chemical fume hood to minimize inhalation risk.[3][4]

  • Pre-Use Check: Before any transfer or measurement, ensure all necessary PPE is correctly worn and that emergency equipment, such as an eyewash station and safety shower, is accessible and unobstructed.[1]

  • Weighing and Transfer: When weighing the solid, use a draft shield or perform the task in a fume hood to prevent dust from becoming airborne. Use spatulas and other tools dedicated to this chemical or thoroughly cleaned before and after use.

  • Contamination Avoidance: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation. Place the material into a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: In the event of a large spill, evacuate the immediate area. If safe to do so, prevent the spill from spreading. Alert your laboratory supervisor and follow your institution's emergency procedures. Do not re-enter the area without appropriate respiratory protection.[9]

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_cleanup Post-Handling & Disposal A Obtain Compound B Review SDS/Hazard Info A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Verify Fume Hood Operation C->D E Locate Emergency Equipment (Eyewash, Shower) D->E F Transfer Compound in Fume Hood E->F G Perform Experiment F->G H Spill Occurs? G->H L Securely Close Container G->L I Evacuate Area H->I Yes H->L No J Alert Supervisor I->J K Follow Institutional Protocol J->K M Decontaminate Work Area L->M N Dispose of Waste M->N O Remove PPE N->O P Wash Hands Thoroughly O->P

Caption: Procedural workflow for handling 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle, governed by strict regulations. As a halogenated organic compound, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde requires specific disposal procedures.[13]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste.[14] Doing so significantly increases disposal costs and complexity.

  • Containerization: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly sealed, and clearly labeled hazardous waste container.[15] The label must read "Halogenated Organic Waste" and list the chemical constituents.[15]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[14][16] Adherence to local, state, and federal regulations is mandatory.[17] Under no circumstances should this chemical be disposed of down the drain.[14]

By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of trust and reliability—not only in your results but in your commitment to a safe and professional research environment.

References

  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-51. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • de Oliveira, G. A., et al. (2015). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of the Pharmaceutical Society of Japan, 135(7), 927-935. [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • International Journal of Novel Research and Development. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • University of California, Santa Barbara. (n.d.). Halogenated Waste. [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.